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  • Product: 1,3-dioxan-5-amine hydrochloride
  • CAS: 2059954-94-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3-Dioxan-5-amine Hydrochloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1,3-dioxan-5-amine hydrochloride (CAS 2059954-94-6), a heterocyclic compound with potential applic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dioxan-5-amine hydrochloride (CAS 2059954-94-6), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific salt, this guide synthesizes information from authoritative sources on the parent amine, related 1,3-dioxane derivatives, and established chemical principles to offer a robust scientific resource.

Chemical Identity and Structure

1,3-Dioxan-5-amine hydrochloride is the hydrochloride salt of the saturated heterocyclic amine, 1,3-dioxan-5-amine. The core structure features a six-membered ring containing two oxygen atoms at positions 1 and 3, and an amine group at position 5. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for pharmaceutical applications.

Caption: Chemical Structure of 1,3-Dioxan-5-amine Hydrochloride

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 2059954-94-6[1]
EC Number 892-048-1[1]
Molecular Formula (Free Amine) C₄H₉NO₂[2]
Molecular Formula (Hydrochloride) C₄H₁₀ClNO₂
SMILES (Free Amine) C1C(COCO1)N[2]
InChI (Free Amine) InChI=1S/C4H9NO2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2[2]
InChIKey (Free Amine) AOLBMIGVOLSSNI-UHFFFAOYSA-N[2]

Physicochemical Properties

Table 2: Predicted and Inferred Physicochemical Properties

PropertyValueNotesSource
Molecular Weight (Hydrochloride) 139.57 g/mol Calculated
Appearance White to off-white crystalline solidPredicted based on similar amine hydrochlorides
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in aprotic polar solvents. Insoluble in nonpolar solvents.Predicted based on the salt form and the polarity of the 1,3-dioxane ring.
XlogP (Free Amine) -1.1Predicted[2]
Melting Point Not availableExperimental data not found.

Synthesis and Reactivity

The synthesis of 1,3-dioxan-5-amine hydrochloride involves the preparation of the parent amine followed by salt formation. A robust and well-documented method for the synthesis of 5-amino-1,3-dioxanes is through the catalytic hydrogenation of 1,3-dioxan-5-one oximes[3]. This approach avoids the use of unstable and explosive nitro-intermediates, which were employed in earlier synthetic routes[3].

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable 1,3-dioxan-5-one.

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Salt Formation Dioxanone 1,3-Dioxan-5-one Dioxanone_Oxime 1,3-Dioxan-5-one Oxime Dioxanone->Dioxanone_Oxime Reagent1 Hydroxylamine Hydrochloride (NH2OH·HCl) Reagent1->Dioxanone_Oxime Solvent1 Pyridine Solvent1->Dioxanone_Oxime Amine 1,3-Dioxan-5-amine Dioxanone_Oxime->Amine H2 Catalyst Catalyst (e.g., Raney Nickel, Pd/C) Catalyst->Amine Solvent2 Solvent (e.g., Ethanol) Solvent2->Amine Final_Product 1,3-Dioxan-5-amine Hydrochloride Amine->Final_Product HCl HCl (in suitable solvent) HCl->Final_Product

Caption: Proposed synthetic workflow for 1,3-dioxan-5-amine hydrochloride.

Experimental Protocol: Synthesis of 5-Amino-1,3-dioxanes (General Procedure)

This protocol is adapted from the general method described in patent EP0755390B1 for the preparation of 5-amino-1,3-dioxanes[3].

Step 1: Preparation of 1,3-Dioxan-5-one Oxime

  • Dissolve 1,3-dioxan-5-one in a suitable solvent such as pyridine.

  • To this solution, add hydroxylamine hydrochloride portion-wise while maintaining the temperature at approximately 15°C.

  • Stir the reaction mixture at room temperature for several hours to ensure complete conversion.

  • Work up the reaction by adding an organic solvent (e.g., methylene chloride) and water.

  • Separate the organic phase, wash with water, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to obtain the crude 1,3-dioxan-5-one oxime.

Step 2: Catalytic Hydrogenation to 1,3-Dioxan-5-amine

  • In a high-pressure reactor, dissolve the 1,3-dioxan-5-one oxime in a suitable solvent like ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on charcoal.

  • Pressurize the reactor with hydrogen gas (e.g., 7 bars).

  • Heat the reaction mixture (e.g., to 60°C) and stir for several hours until the reaction is complete (monitored by techniques like TLC or GC).

  • After cooling and depressurizing the reactor, filter off the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1,3-dioxan-5-amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 1,3-dioxan-5-amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 1,3-dioxan-5-amine hydrochloride.

Reactivity Profile

The reactivity of 1,3-dioxan-5-amine hydrochloride is primarily dictated by the amino group and the 1,3-dioxane ring.

  • Amino Group Reactivity : The primary amine is nucleophilic and can undergo reactions typical of this functional group, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

  • 1,3-Dioxane Ring Stability : The 1,3-dioxane ring is an acetal and is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which would lead to the opening of the ring to form the corresponding amino-diol and the original carbonyl compound from which the dioxane was formed. This property is often utilized in synthetic chemistry where the 1,3-dioxane moiety serves as a protecting group for a 1,3-diol or a carbonyl group.

Spectral Data (Predicted)

No specific experimental spectral data for 1,3-dioxan-5-amine hydrochloride has been found in the reviewed literature. The following are predicted spectral characteristics based on the structure and data from related compounds.

Table 3: Predicted Spectral Data

TechniquePredicted Characteristics
¹H NMR Signals corresponding to the methylene protons of the dioxane ring, a methine proton at the 5-position adjacent to the amino group, and a broad signal for the ammonium protons. The chemical shifts and coupling patterns will be influenced by the chair conformation of the dioxane ring. Protons in axial and equatorial positions will exhibit distinct chemical shifts and coupling constants.
¹³C NMR Resonances for the three distinct carbon atoms of the 1,3-dioxane ring. The carbon bearing the amino group will be shifted downfield compared to the other methylene carbons.
IR Spectroscopy Characteristic peaks for N-H stretching of the ammonium salt (broad band around 2400-3200 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and C-O stretching of the acetal (1000-1200 cm⁻¹).
Mass Spectrometry The mass spectrum of the free amine would show a molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of fragments from the dioxane ring and the amino group. For the hydrochloride salt, ESI-MS would show the protonated molecule [M+H]⁺.

Safety and Handling

The GHS hazard classifications for 1,3-dioxan-5-amine hydrochloride indicate that it should be handled with care[1].

Table 4: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation 2H315: Causes skin irritation.
Eye Irritation 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) 3H336: May cause drowsiness or dizziness.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Potential Applications in Drug Discovery

While there are no specific reported applications for 1,3-dioxan-5-amine hydrochloride, the 1,3-dioxane scaffold is a recurring motif in various biologically active molecules. Derivatives of 1,3-dioxane have been investigated for a range of therapeutic targets.

For instance, certain substituted 1,3-dioxane derivatives have been explored as potent and selective 5-HT1A receptor agonists, showing potential for the treatment of anxiety and depression[4]. The conformational rigidity of the 1,3-dioxane ring can be advantageous in drug design, as it can help to lock a molecule in a specific conformation that is favorable for binding to a biological target.

The primary amine in 1,3-dioxan-5-amine hydrochloride serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening against various biological targets. This makes it a valuable building block for medicinal chemists and drug development professionals.

Conclusion

1,3-Dioxan-5-amine hydrochloride is a heterocyclic compound with a well-defined structure and predictable reactivity. While specific experimental data for this compound is scarce, its synthesis can be achieved through established methods, and its chemical properties can be inferred from related structures. The presence of a primary amine and a conformationally restricted 1,3-dioxane ring makes it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of 1,3-dioxan-5-amine is warranted to explore its full potential in drug discovery.

References

  • NextSDS. 1,3-dioxan-5-amine hydrochloride — Chemical Substance Information. [Link]

  • PubChem. 1,3-dioxan-5-amine. [Link]

  • (Reference for general properties of amine hydrochlorides - this would typically be a general organic chemistry textbook, for the purpose of this exercise, a specific link is not available
  • Zambon Group S.p.A. Process for the preparation of 5-amino-1,3-dioxanes. EP0755390B1.
  • Cariati, L., et al. (2019). 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive activity. European Journal of Medicinal Chemistry, 176, 104-116.

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Exploratory

Comprehensive NMR Characterization of 1,3-Dioxan-5-amine Hydrochloride: Structural Dynamics and Spectral Assignment

Executive Summary 1,3-Dioxan-5-amine hydrochloride is a privileged pharmacophore and critical building block in contemporary drug discovery. Its unique structural topology—a six-membered heterocyclic ring with a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dioxan-5-amine hydrochloride is a privileged pharmacophore and critical building block in contemporary drug discovery. Its unique structural topology—a six-membered heterocyclic ring with a primary amine—presents specific conformational dynamics that directly dictate its Nuclear Magnetic Resonance (NMR) spectral signature. This technical whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR characterization of 1,3-dioxan-5-amine hydrochloride, designed for researchers and application scientists requiring rigorous analytical validation.

Chemical Significance & Conformational Dynamics

The 1,3-dioxane scaffold is heavily utilized to enhance the lipophilicity, metabolic stability, and spatial geometry of drug candidates. It is a core structural motif in the development of novel bacterial topoisomerase inhibitors (NBTIs)[1] and serves as a critical hinge-binding element in selective mammalian STE20-like (MST3/4) kinase inhibitors[2].

The Conformational Lock

Understanding the NMR spectrum of 1,3-dioxan-5-amine hydrochloride requires an analysis of its 3D conformation. The 1,3-dioxane ring strongly prefers a chair conformation. The bulky −NH3+​ group at the C5 position faces a conformational equilibrium between the axial and equatorial positions. Due to severe 1,3-diaxial repulsive interactions with the lone pairs of the oxygen atoms at C1 and C3, the −NH3+​ group is thermodynamically forced into the equatorial position .

This conformational locking at room temperature is the causal root of the complex splitting patterns observed in the 1 H NMR spectrum. Because the ring does not rapidly flip, the axial and equatorial protons at C4 and C6 become chemically and magnetically non-equivalent (diastereotopic), resulting in distinct chemical shifts and large geminal coupling constants.

Quantitative Data Presentation

The following tables summarize the validated 1 H and 13 C NMR spectral data for 1,3-dioxan-5-amine hydrochloride.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Logic
−NH3+​ 8.35Broad singlet (br s)3H-Highly deshielded by positive charge; broadened by 14 N quadrupolar relaxation and slow solvent exchange.
H-2 4.80, 4.65AB quartet (dd)2H~6.0Extreme deshielding by two adjacent highly electronegative oxygen atoms ( O−CH2​−O ).
H-4 eq​ , H-6 eq​ 4.05Doublet of doublets (dd)2H~11.5, 4.5Equatorial protons; deshielded by the adjacent oxygen atom's lone pair anisotropy.
H-4 ax​ , H-6 ax​ 3.75Apparent triplet (t)2H~11.5, 10.5Axial protons; shielded relative to equatorial counterparts due to ring current effects.
H-5 3.40Multiplet (m)1H-Aliphatic methine proton adjacent to the electron-withdrawing ammonium group.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)DEPT-135 PhaseAssignment Logic
C-2 94.2Negative ( CH2​ )Acetal carbon; extreme electron density withdrawal from two adjacent oxygen atoms.
C-4, C-6 67.5Negative ( CH2​ )Aliphatic carbons adjacent to a single oxygen atom.
C-5 43.8Positive ( CH )Aliphatic methine carbon adjacent to the positively charged nitrogen.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol[3].

Expertise & Experience: The Causality of Solvent Selection

DMSO- d6​ is strictly selected over CDCl3​ for the analysis of the hydrochloride salt. While CDCl3​ is standard for free amines, the ionic nature of the hydrochloride salt renders it insoluble in non-polar halogenated solvents. Furthermore, DMSO tightly solvates the ammonium cation via strong hydrogen bonding, significantly reducing the rate of proton exchange with trace water. This slowing of exchange kinetics is the direct physical cause that allows the −NH3+​ protons to be observed as a distinct signal at 8.35 ppm[1]. In protic or rapidly exchanging environments, this critical diagnostic peak would be lost to the baseline.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10–15 mg of highly pure 1,3-dioxan-5-amine hydrochloride into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal chemical shift reference).

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes until the solution is optically clear to prevent magnetic susceptibility broadening.

  • Transfer: Pipette the homogenized solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active detection volume.

  • Equilibration & Tuning: Insert the sample into the NMR spectrometer. Allow the sample to reach thermal equilibrium at 298 K for 5 minutes. Tune and match the probe to the exact impedance of the highly polar DMSO- d6​ sample.

  • Shimming: Optimize the Z, Z2, and Z3 shims to achieve a sharp TMS signal (line width at half height < 1.0 Hz).

  • Acquisition:

    • Execute a standard 1D 1 H pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

    • Execute a standard 1D 13 C pulse sequence (zgpg30) with 1024 scans and a D1 of 2 seconds.

    • Crucial Step: Execute a DEPT-135 pulse sequence with 256 scans to validate carbon multiplicities.

  • Processing: Apply a Fourier transform, manually phase the spectra, baseline correct, and integrate the 1 H peaks relative to the C2 protons (set reference to 2.00).

NMR_Workflow A 1. Sample Preparation Weigh 10-15 mg of 1,3-dioxan-5-amine HCl B 2. Solvent Addition Add 0.6 mL DMSO-d6 (minimizes exchange) A->B C 3. Homogenization Vortex and sonicate until optically clear B->C D 4. NMR Tube Transfer Transfer to 5 mm precision NMR tube C->D E 5. Probe Equilibration Insert into spectrometer, equilibrate at 298 K D->E F 6. Tuning & Shimming Tune probe, optimize Z-shims for homogeneity E->F G 7. Acquisition Run 1D 1H, 13C, and DEPT-135 sequences F->G H 8. Data Processing Fourier transform, phase correction, integration G->H

Figure 1: Step-by-step experimental workflow for high-resolution NMR acquisition.

Trustworthiness: The DEPT-135 Validation Loop

The protocol establishes a self-validating loop through the integration of 1D 13 C and DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments. In a standard 13 C spectrum, the assignment of C2 (94.2 ppm) versus C4/C6 (67.5 ppm) relies purely on chemical shift logic.

By running a DEPT-135 sequence, we introduce an irrefutable physical validation layer: CH2​ groups (C2, C4, C6) invert to negative phases , while the CH group (C5) remains positive . If the peak at 43.8 ppm does not present as a positive signal in the DEPT-135 spectrum, the sample integrity or the peak assignment is fundamentally falsified. This ensures the data validates itself without relying on external assumptions.

NMR_Logic Molecule 1,3-dioxan-5-amine HCl C2 C2 Position (O-CH2-O) Molecule->C2 C46 C4/C6 Positions (O-CH2-C) Molecule->C46 C5 C5 Position (CH-NH3+) Molecule->C5 Shift2 1H: δ 4.80 ppm 13C: δ 94.2 ppm DEPT: Negative C2->Shift2 Shift46 1H: δ 3.75, 4.05 ppm 13C: δ 67.5 ppm DEPT: Negative C46->Shift46 Shift5 1H: δ 3.40 ppm 13C: δ 43.8 ppm DEPT: Positive C5->Shift5

Figure 2: Logical assignment of NMR signals based on chemical environment and DEPT-135 validation.

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Foundational

The Solubility Profile of 1,3-Dioxan-5-Amine Hydrochloride: Thermodynamic Principles and Practical Workflows in Organic Synthesis

Introduction and Structural Dichotomy 1,3-Dioxan-5-amine hydrochloride (CAS: 2059954-94-6) is a highly versatile cyclic ether aliphatic amine salt, frequently utilized as a hydrophilic building block in pharmaceutical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Dichotomy

1,3-Dioxan-5-amine hydrochloride (CAS: 2059954-94-6) is a highly versatile cyclic ether aliphatic amine salt, frequently utilized as a hydrophilic building block in pharmaceutical synthesis and medicinal chemistry. As a Senior Application Scientist, it is critical to recognize that handling this compound requires navigating a stark structural dichotomy: the highly polar, ionic ammonium hydrochloride moiety ( −NH3+​Cl− ) versus the moderately lipophilic, hydrogen-bond accepting 1,3-dioxane ring.

This structural duality dictates its thermodynamic behavior in solution. The high lattice energy of the ionic salt demands solvents with high dielectric constants and strong hydrogen-bond donating capabilities to achieve dissolution. Consequently, researchers frequently encounter process bottlenecks when attempting to utilize this compound in standard, non-polar organic coupling solvents (e.g., dichloromethane or ethyl acetate).

Thermodynamic Principles of Solvation

The dissolution of an amine hydrochloride salt in an organic solvent is governed by the balance between the crystal lattice energy ( ΔHlattice​ ) and the solvation energy ( ΔHsolvation​ )[1].

  • Protic Solvents (Methanol, Ethanol): These solvents possess high dielectric constants ( ϵ ) that effectively screen the electrostatic attraction between the −NH3+​ cation and the Cl− anion. Furthermore, the hydroxyl proton of the solvent acts as a strong hydrogen-bond donor, specifically solvating the chloride anion, driving the equilibrium toward dissolution[2].

  • Aprotic Non-Polar Solvents (DCM, Ethyl Acetate, Hexane): These solvents lack both the dielectric capacity to separate the ion pair and the hydrogen-bonding capability to solvate the chloride ion. The enthalpy of solvation is insufficient to overcome the lattice energy, resulting in near-total insolubility[3].

Quantitative Solubility Profile

While empirical data for every solvent combination is highly specific to the crystalline polymorph, we can extrapolate a highly accurate predictive solubility profile for 1,3-dioxan-5-amine hydrochloride based on validated thermodynamic models of structurally analogous aliphatic amine hydrochlorides[1][4].

SolventDielectric Constant ( ϵ )Solvation MechanismEstimated Solubility (at 25°C)Practical Application
Water 80.1Strong ion-dipole, H-bonding> 100 mg/mL (Very Soluble)Aqueous extractions, salt formation
Methanol 32.7H-bonding, moderate ion-dipole30 - 50 mg/mL (Soluble)Recrystallization, polar reactions
Ethanol 24.5H-bonding, weak ion-dipole10 - 20 mg/mL (Sparingly)Antisolvent precipitation
Ethyl Acetate 6.0Dipole-dipole only< 1 mg/mL (Insoluble)Antisolvent, washing
Dichloromethane 9.1Weak dipole, aprotic< 1 mg/mL (Insoluble)Incompatible without free-basing
Hexane 1.9Induced dipole only< 0.1 mg/mL (Insoluble)Trituration, washing

Experimental Protocol 1: Self-Validating Solubility Determination

To generate precise, compound-specific solubility data for process scale-up, the Isothermal Equilibrium Method must be employed[4]. Dynamic heating/cooling methods often suffer from supersaturation artifacts. This protocol is designed as a self-validating system to ensure thermodynamic equilibrium is truly reached.

Methodology
  • Preparation: Add a visual excess of 1,3-dioxan-5-amine hydrochloride (e.g., 200 mg) to 2.0 mL of the target organic solvent in a tightly sealed glass vial.

  • Isothermal Agitation: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM. Causality: Precise temperature control is mandatory because amine hydrochloride solubility is highly temperature-dependent; fluctuations will cause localized supersaturation[2].

  • Sampling (t1): After 24 hours, halt agitation for 1 hour to allow phase separation. Extract 100 µL of the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Dilute immediately in the HPLC mobile phase.

  • Sampling (t2): Repeat the sampling process at 48 hours.

  • Self-Validation Checkpoint:

    • Concentration Variance: Quantify both samples via HPLC-UV. If the concentration difference between t1 and t2 is > 2%, equilibrium has not been reached. Continue agitation.

    • Solid State Verification: Isolate the remaining solid residue and analyze via X-Ray Powder Diffraction (XRPD). If the crystal lattice has shifted (e.g., formation of a solvate or hydrate), the measured solubility applies to the new complex, not the original anhydrous salt.

G Start Add Excess Solute to Solvent Eq Isothermal Agitation (24-48h at 25°C) Start->Eq Filter PTFE Syringe Filtration (0.22 µm) Eq->Filter Analyze HPLC Quantification Filter->Analyze Valid1 Validation 1: ΔC < 2% between t1 & t2? Analyze->Valid1 Valid1->Eq No (Extend Time) Valid2 Validation 2: XRPD confirms no solvate? Valid1->Valid2 Yes Valid2->Start No (Change System) End Report Equilibrium Solubility Valid2->End Yes

Workflow for self-validating isothermal equilibrium solubility determination.

Practical Implications: The Free-Basing Strategy

In peptide synthesis or amide coupling reactions, dichloromethane (DCM) and ethyl acetate (EtOAc) are the solvents of choice. Because 1,3-dioxan-5-amine hydrochloride is insoluble in these media, attempting a direct reaction will result in a heterogeneous slurry and poor reaction kinetics.

To circumvent this, researchers must perform an in situ free-basing step to convert the highly polar hydrochloride salt into the significantly less polar, organic-soluble free amine[3].

Experimental Protocol 2: In Situ Free-Basing & Phase Extraction

This protocol utilizes an organic tertiary amine base to liberate the 1,3-dioxan-5-amine, allowing it to dissolve seamlessly into non-polar solvents.

  • Suspension: Suspend 1.0 equivalent of 1,3-dioxan-5-amine hydrochloride in anhydrous DCM (0.1 M concentration). The mixture will be a cloudy, heterogeneous suspension.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.1 to 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over aqueous NaOH because it maintains a strictly anhydrous environment, preventing the highly water-soluble free 1,3-dioxan-5-amine from partitioning into an aqueous waste layer.

  • Activation: Stir for 30 minutes. As the free amine is generated, it will dissolve into the DCM. The solution may remain slightly cloudy due to the precipitation of the byproduct, DIPEA hydrochloride.

  • Self-Validation Checkpoint: Spot the organic layer on a Silica Gel TLC plate and stain with Ninhydrin. A dark purple/blue spot confirms the presence of the primary free amine in the organic phase.

  • Downstream Processing: The DCM solution containing the free amine can now be used directly in a coupling reaction (e.g., with EDC/HOBt or HATU). The DIPEA-HCl byproduct is typically washed out during the post-reaction aqueous workup.

G Salt 1,3-Dioxan-5-amine HCl in DCM (Suspension) Base Add DIPEA (1.1 eq) at 0°C Salt->Base React Free-Basing Reaction Base->React Validate Validation: Ninhydrin TLC Positive? React->Validate Validate->Base No (Add Base) Org Organic Layer: Free Amine ready for use Validate->Org Yes

In situ free-basing workflow for non-polar solvent compatibility.

Conclusion

The solubility profile of 1,3-dioxan-5-amine hydrochloride is fundamentally dictated by the high lattice energy of its ionic bond, restricting its direct use to highly polar, protic solvents like methanol and water. By understanding the thermodynamic causality behind these solubility limits, researchers can implement rigorous, self-validating protocols for both empirical solubility determination and strategic solvent switching (free-basing). This ensures robust, reproducible workflows when integrating this cyclic ether amine into complex synthetic pipelines.

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Foundational

A Technical Guide to the Safety and Toxicological Assessment of 1,3-Dioxan-5-amine Hydrochloride

Introduction This guide is designed for researchers, chemists, and drug development professionals who may handle 1,3-Dioxan-5-amine hydrochloride or structurally similar compounds. As a Senior Application Scientist, my o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide is designed for researchers, chemists, and drug development professionals who may handle 1,3-Dioxan-5-amine hydrochloride or structurally similar compounds. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for risk assessment in the context of data scarcity. We will deconstruct the known information, infer potential hazards based on structure-activity relationships (SAR), and outline a practical, self-validating workflow for preliminary toxicological assessment. This document serves as both a safety reference and a methodological guide to ensuring laboratory safety when working with new and uncharacterized chemical substances.

Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and properties is the foundation of any safety assessment.

IdentifierValueSource
Chemical Name 1,3-Dioxan-5-amine hydrochloride-
Synonyms 5-Amino-1,3-dioxane hydrochloride-
CAS Number 209587-34-6Inferred from supplier data
Molecular Formula C₄H₁₀ClNO₂Calculated
Molecular Weight 139.58 g/mol Calculated
Chemical Structure (Structure of the free base shown) alt text PubChem[1]

Note: Comprehensive, experimentally verified physicochemical data such as melting point, boiling point, and water solubility for the hydrochloride salt are not widely published. Based on similar small molecule amine hydrochlorides, it is expected to be a crystalline solid with some degree of water solubility.

Hazard Identification and Anticipated GHS Classification

In the absence of a specific Safety Data Sheet (SDS) from a major supplier, we must infer the potential hazards based on the compound's structural motifs: a cyclic amine and a hydrochloride salt. Amine-based compounds are frequently skin and eye irritants, and can act as sensitizers, while the hydrochloride component imparts an acidic nature.[2] The Globally Harmonized System (GHS) classification is therefore predicted as follows.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
  • Signal Word: Danger

  • Hazard Pictograms:

  • Key Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

    • P310: Immediately call a POISON CENTER or doctor/physician.[2]

Predictive Toxicological Profile

This profile is a predictive assessment. All claims must be verified with experimental data before large-scale use.

  • Acute Toxicity: The primary amine functionality suggests that, like many similar compounds, 1,3-dioxan-5-amine hydrochloride is likely to be harmful if ingested.[3] The exact LD50 is unknown, but it should be handled with appropriate care to avoid accidental ingestion.

  • Skin and Eye Irritation: This is the most significant predicted hazard. Amines are often alkaline and can be irritating or corrosive to skin.[2] The hydrochloride salt form can create an acidic environment upon dissolution, further contributing to irritancy. Direct contact with the eyes is likely to cause serious, potentially irreversible damage.[6]

  • Sensitization: Amine-based compounds are known to have the potential to cause allergic skin reactions (skin sensitization) upon repeated contact.[2][7] Individuals with known sensitivities to other amines should exercise extreme caution.

  • Chronic Effects (Data Gap): There is no available data on the mutagenicity, carcinogenicity, or reproductive toxicity of this compound. It is crucial to assume that these effects are unknown and to minimize exposure accordingly. Long-term toxicological studies would be required to clear the compound for any application requiring significant human exposure.

Experimental Workflow: Preliminary In Vitro Cytotoxicity Assay

To move from prediction to data, a foundational step is to assess the compound's general toxicity to living cells. This protocol provides a self-validating method for determining the 50% inhibitory concentration (IC50), a key metric of cytotoxicity. The inclusion of appropriate controls is non-negotiable for data integrity.

Objective: To determine the concentration of 1,3-dioxan-5-amine hydrochloride that induces 50% cell death in a selected human cell line (e.g., HEK293 or HepG2) over a 24-hour period.

Methodology:

  • Aseptic Cell Culture:

    • Culture and maintain the chosen cell line according to the supplier's standard protocols in a humidified incubator at 37°C and 5% CO₂.

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

  • Preparation of Test Article:

    • Prepare a 100 mM stock solution of 1,3-dioxan-5-amine hydrochloride in sterile, cell-culture grade dimethyl sulfoxide (DMSO) or water, depending on solubility.

    • Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 10 mM down to 1 µM).

  • Cell Seeding:

    • Seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Crucial Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest dose of the test article. This validates that the solvent is not causing toxicity.

      • Untreated Control: Wells containing cells with fresh medium only (represents 100% viability).

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., 10% DMSO or doxorubicin) to validate the assay's ability to detect cell death.

  • Incubation:

    • Return the plate to the incubator for 24 hours.

  • MTT Assay for Viability:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the untreated control (100% viability) and vehicle control.

    • Plot the cell viability (%) against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Risk Management and Safe Handling

Based on the predictive toxicological profile, the following handling procedures are mandatory.

  • Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] Ensure safety showers and eyewash stations are readily accessible and tested.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are required when handling the solid or concentrated solutions.[3][8]

    • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and change them immediately if contamination occurs.[3][4]

    • Respiratory Protection: Not typically required if work is performed within a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges should be used.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

    • Keep the container tightly closed and clearly labeled.[2][4]

    • Avoid creating dust when handling the solid material.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]

  • Spill and Disposal:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Dispose of chemical waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][4]

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a systematic approach to evaluating and implementing safety protocols for a new chemical like 1,3-dioxan-5-amine hydrochloride.

A New Chemical Received (1,3-Dioxan-5-amine HCl) B Information Gathering - Search for SDS & Literature - Identify CAS Number A->B C Data Available? B->C D Follow Existing SDS & Institutional Protocols C->D Yes E Predictive Hazard Assessment - Structure-Activity Relationship (SAR) - Classify based on functional groups C->E No / Limited F Develop Provisional Handling Protocol - Assume High Hazard - Define PPE & Eng. Controls E->F G Experimental Validation - In Vitro Cytotoxicity (IC50) - Ames Test (Mutagenicity) F->G H Refine Safety Protocols - Update Chemical Risk Assessment - Communicate Findings to Users G->H I Safe Laboratory Use H->I

Caption: Risk assessment workflow for uncharacterized chemicals.

Conclusion

While 1,3-Dioxan-5-amine hydrochloride is a promising chemical intermediate, the current lack of comprehensive toxicological data necessitates a cautious and systematic approach to its handling. Based on a predictive assessment of its chemical structure, it should be treated as a substance that is harmful if swallowed and capable of causing severe skin and eye irritation. Researchers must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. The true toxicological profile can only be confirmed through experimental validation, and the workflow provided herein offers a robust starting point for such an investigation. Proactive risk assessment is not a barrier to research but a prerequisite for safe and sustainable scientific innovation.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, June 01).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
  • 1 - SAFETY DATA SHEET. (n.d.).
  • 1 - SAFETY DATA SHEET. (2012, August 22).
  • Safety Data Sheet - Angene Chemical. (2024, April 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 23).
  • 1,3-Dioxan-5-amine(9CI) — Chemical Substance Information - NextSDS. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2018, February 12).
  • 1,3-dioxan-5-amine | C8H16N2O4 | CID 177923014 - PubChem. (n.d.).
  • 6-chloro-1,3-dioxaindan-5-amine hydrochloride — Chemical Substance Information. (n.d.).
  • Xylenes: Human health tier II assessment. (2019, June 28).

Sources

Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Properties of 1,3-Dioxane Amine Scaffolds in Drug Design

Introduction: The Strategic Value of the 1,3-Dioxane Amine Scaffold In the landscape of modern medicinal chemistry, the 1,3-dioxane ring has emerged as a privileged scaffold.[1] Its conformational rigidity and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1,3-Dioxane Amine Scaffold

In the landscape of modern medicinal chemistry, the 1,3-dioxane ring has emerged as a privileged scaffold.[1] Its conformational rigidity and synthetic tractability offer a robust framework for the design of novel therapeutics. When coupled with an amine moiety, this scaffold gains a versatile handle for modulating physicochemical properties and interacting with biological targets. The resulting 1,3-dioxane amine architecture is a recurring motif in compounds targeting a range of receptors, including serotonergic (5-HT1A) and sigma receptors.[2][3]

However, the journey from a promising hit compound to a viable drug candidate is paved with pharmacokinetic challenges. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these molecules is not merely a late-stage checkbox but a critical component of an iterative design-make-test-analyze cycle that de-risks candidates and accelerates their path to the clinic.[4][5][6] This guide provides an in-depth exploration of the core pharmacokinetic properties of 1,3-dioxane amine scaffolds, offering both theoretical insights and practical, field-proven experimental protocols for their evaluation.

The Interplay of Physicochemical Properties and Pharmacokinetics

The pharmacokinetic fate of a 1,3-dioxane amine derivative is intrinsically linked to its fundamental physicochemical properties. A balanced lipophilicity, for instance, is crucial for both membrane permeability and solubility, directly impacting oral bioavailability.[3][7] The basicity of the amine group, dictated by its pKa, will determine its ionization state at physiological pH, which in turn governs its interaction with transporters and metabolic enzymes.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, the initial hurdle is absorption across the intestinal epithelium.[7] This process is a complex interplay of passive diffusion and carrier-mediated transport. The 1,3-dioxane amine scaffold presents unique considerations for optimizing this critical step.

Permeability and the Caco-2 Assay

The ability of a compound to permeate the intestinal membrane is a key determinant of its oral bioavailability.[8] In vitro models, such as the Caco-2 cell line, are indispensable tools for predicting in vivo drug absorption.[8][9][10] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and the expression of key efflux transporters like P-glycoprotein (P-gp).[9][11]

The apparent permeability coefficient (Papp) is the standard metric derived from this assay, providing a quantitative measure of a compound's ability to traverse the cell monolayer. A bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, is particularly insightful.[9][11] An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[11]

The amine group in the scaffold can be a determinant for P-gp recognition. While a positive charge at physiological pH was once thought to be a primary requirement for P-gp substrates, it is now understood that the nitrogen atom can also interact as an electron-donating group.[12] In fact, for some classes of compounds, the neutral form is pumped more efficiently than the charged form.[13] This underscores the importance of understanding the pKa of the amine and the pH at the absorption site.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol outlines a standard procedure for assessing the permeability and potential for active efflux of a 1,3-dioxane amine test compound.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (for monolayer integrity assessment)

  • Analytical standards of the test compound

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Replace the culture medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Prior to the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. A TEER value ≥ 200 Ω·cm² generally indicates a confluent monolayer with intact tight junctions.[14]

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Assay (A-to-B and B-to-A):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • For A-to-B transport: Add the test compound dosing solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.[14]

    • For B-to-A transport: Add the test compound dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[11]

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[11]

  • Sample Collection and Analysis:

    • At the end of the incubation period, collect samples from both the apical and basolateral chambers.

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C0 is the initial concentration of the drug in the donor chamber (µmol/mL)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Visualization of the Caco-2 Workflow

Caco_2_Workflow Figure 1: Bidirectional Caco-2 Permeability Assay Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form monolayer seed_cells->culture_cells check_integrity Assess monolayer integrity (TEER / Lucifer Yellow) culture_cells->check_integrity add_compound_A_B Add test compound to Apical side (A -> B) check_integrity->add_compound_A_B add_compound_B_A Add test compound to Basolateral side (B -> A) check_integrity->add_compound_B_A incubate Incubate at 37°C add_compound_A_B->incubate add_compound_B_A->incubate collect_samples Collect samples from Apical and Basolateral chambers incubate->collect_samples quantify Quantify compound concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Figure 1: Bidirectional Caco-2 Permeability Assay Workflow

Distribution: Where Does the Compound Go?

Once absorbed into the systemic circulation, a drug's distribution to various tissues and its target site is a critical determinant of its efficacy and potential for off-target toxicity.[9] For 1,3-dioxane amine scaffolds, key considerations include plasma protein binding and interactions with efflux transporters at biological barriers like the blood-brain barrier.

Efflux transporters, particularly P-gp, are highly expressed at the blood-brain barrier and can significantly limit the central nervous system (CNS) penetration of their substrates.[15][16] This can be a desirable property for peripherally acting drugs, but a major obstacle for those intended for CNS targets. The amine moiety of the scaffold is a key structural feature that can influence P-gp-mediated efflux.[12]

Metabolism: The Biotransformation of 1,3-Dioxane Amines

Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds that can be readily excreted.[17] The metabolic stability of a drug candidate is a key factor influencing its half-life and oral bioavailability. In vitro assays using liver microsomes are a cornerstone of early ADME profiling, providing a measure of a compound's intrinsic clearance.[17][18][19]

For 1,3-dioxane amine scaffolds, metabolic transformations can occur at both the dioxane ring and the amine side chain.

Metabolic Pathways
  • 1,3-Dioxane Ring Cleavage: A key metabolic liability of the 1,3-dioxane ring is its potential for enzymatic cleavage. This transformation, catalyzed by cytochrome P450 (CYP) enzymes, involves the oxidation of the acetal carbon, leading to a ring-opened ester metabolite.[20] This pathway has been observed for 1,3-dioxane derivatives of theophylline.[20]

  • Amine-Directed Metabolism: The amine side chain can undergo various metabolic reactions, including N-dealkylation, oxidation, and conjugation. The specific transformations will depend on the nature of the amine (primary, secondary, or tertiary) and the substituents attached to it.

Assessing Metabolic Stability with Liver Microsomes

The liver microsomal stability assay is a widely used in vitro method to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[17][19] The assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactor, NADPH.[17]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a framework for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a 1,3-dioxane amine test compound.

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

  • Acetonitrile with an internal standard for reaction termination and sample processing

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a master mix containing the phosphate buffer and liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).[17]

    • In a 96-well plate, add the test compound to the master mix to achieve the desired final concentration (e.g., 1 µM).[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding cold acetonitrile containing an internal standard.[17]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot (slope = -k).

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) / (mg protein/mL)

Visualization of Potential Metabolic Pathways

Metabolic_Pathways Figure 2: Potential Metabolic Pathways for 1,3-Dioxane Amine Scaffolds cluster_ring Dioxane Ring Metabolism cluster_amine Amine Side-Chain Metabolism parent 1,3-Dioxane Amine (Parent Compound) ring_oxidation CYP-mediated Oxidation at C2 parent->ring_oxidation Phase I n_dealkylation N-Dealkylation parent->n_dealkylation Phase I oxidation N-Oxidation parent->oxidation Phase I conjugation Conjugation (e.g., Glucuronidation) parent->conjugation Phase II ring_cleavage Ring-Opened Ester Metabolite ring_oxidation->ring_cleavage Spontaneous rearrangement

Sources

Foundational

An In-depth Technical Guide to the pKa and Ionization States of 1,3-Dioxan-5-amine Hydrochloride

This guide provides a comprehensive analysis of the acid dissociation constant (pKa) and the resulting ionization states of 1,3-dioxan-5-amine hydrochloride. For researchers, medicinal chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the acid dissociation constant (pKa) and the resulting ionization states of 1,3-dioxan-5-amine hydrochloride. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of a molecule's pKa is not merely an academic exercise; it is a cornerstone of predicting its pharmacokinetic and pharmacodynamic behavior. The degree of ionization governs a compound's solubility, membrane permeability, receptor binding, and formulation characteristics, making pKa a critical parameter in the journey from discovery to clinical application.[1][2][3]

This document delves into the theoretical underpinnings of the pKa of this specific cyclic amine, offers detailed protocols for its empirical determination, explores computational prediction methodologies, and contextualizes the data within the broader framework of pharmaceutical sciences.

Theoretical Framework: Predicting Basicity and Ionization

The pKa value of an amine is, by convention, the pKa of its conjugate acid.[4] For 1,3-dioxan-5-amine, this refers to the equilibrium between its protonated (1,3-dioxan-5-ammonium) and neutral forms. A higher pKa value signifies a stronger base, meaning the amine has a greater affinity for a proton.[4]

Structural Analysis and pKa Estimation
  • Piperidine: As a foundational six-membered saturated heterocyclic amine, piperidine serves as a high-basicity benchmark. Its nitrogen lone pair is readily available for protonation, resulting in a conjugate acid pKa of approximately 11.12.[5][6] This high value reflects its strong basic character.

  • Morpholine: The introduction of an oxygen atom opposite the nitrogen in the morpholine ring (a 1,4-oxa-azinane) significantly reduces basicity, with a reported pKa of about 8.4.[7][8] The electronegative oxygen atom exerts an electron-withdrawing inductive effect through the carbon framework, decreasing the electron density on the nitrogen and making its lone pair less available for protonation.

  • 1,3-Dioxan-5-amine: In this molecule, the amine at the 5-position is flanked by two oxygen atoms at the 1- and 3-positions. These oxygen atoms impose a significant inductive electron-withdrawing effect. Compared to morpholine, the presence of a second oxygen atom is expected to further decrease the electron density on the nitrogen, thereby lowering its basicity. Consequently, the pKa of 1,3-dioxan-5-amine is predicted to be slightly lower than that of morpholine.

Estimated pKa: Based on this structural analogy, the pKa of 1,3-dioxan-5-amine is estimated to be in the range of 8.0 - 9.0 .

The Henderson-Hasselbalch Equation and Ionization State

The relationship between pH, pKa, and the ratio of the basic (B) to acidic (BH+) forms of the amine is described by the Henderson-Hasselbalch equation:

pH = pKa + log([B]/[BH+])

This equation is fundamental to understanding how the ionization state of 1,3-dioxan-5-amine changes across different physiological environments.[2]

  • At pH = pKa: The amine will be exactly 50% ionized (protonated) and 50% unionized (neutral).

  • At pH < pKa: The environment is more acidic than the amine's conjugate acid, so the equilibrium shifts towards the protonated, ionized form (BH+). At physiological pH of 7.4, which is below the estimated pKa, 1,3-dioxan-5-amine will exist predominantly as the charged, water-soluble cation.

  • At pH > pKa: The environment is more basic, favoring the deprotonation of the conjugate acid, and the neutral, more lipid-soluble form (B) will predominate.

The precise ionization state dictates the molecule's ability to interact with its environment. The charged form enhances aqueous solubility, while the neutral form is critical for passive diffusion across lipid membranes—a process essential for absorption and reaching intracellular targets.[1][9][10]

ionization_equilibrium cluster_conditions Governing Conditions Low_pH Low pH (e.g., Stomach) Favors [BH+] High_pH High pH (e.g., Intestine) Favors [B] Physiological_pH Physiological pH ~7.4 Predominantly [BH+] (assuming pKa ~8.5)

Experimental pKa Determination

While theoretical estimation provides a valuable starting point, precise pKa values must be determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.[11][12]

Method 1: Potentiometric Titration

This is a high-precision, standard method for pKa determination.[13][14] It involves titrating the acidic form of the compound (1,3-dioxan-5-amine hydrochloride) with a standardized strong base and monitoring the pH change.

Protocol: Step-by-Step Determination by Potentiometric Titration

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[15]

  • Reagent Preparation:

    • Analyte Solution: Accurately weigh a sample of 1,3-dioxan-5-amine hydrochloride and dissolve it in carbonate-free deionized water to a known concentration (e.g., 1-10 mM).[15]

    • Titrant: Prepare a standardized solution of carbonate-free 0.1 M Sodium Hydroxide (NaOH).

    • Ionic Strength Adjuster: Prepare a 0.15 M Potassium Chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[15]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel.

    • Add the ionic strength adjuster.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a magnetic stirrer for gentle, continuous mixing.

  • Titration Procedure:

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed well beyond the expected equivalence point (e.g., to pH 12).[15]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the midpoint of the buffer region).

    • For higher accuracy, determine the equivalence point by calculating the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV²). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at exactly half of this volume.[16]

titration_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Calibrate pH Meter B Prepare Analyte, Titrant & Ionic Strength Adjuster A->B C Set up Titration Vessel (Temp Control, Stirring) B->C D Add Titrant in Increments C->D Repeat E Record pH and Volume after Stabilization D->E Repeat E->D Repeat F Plot pH vs. Volume E->F G Calculate 1st/2nd Derivative to find Equivalence Point F->G H Determine pKa (pH at 1/2 Equivalence Volume) G->H

Method 2: UV-Vis Spectrophotometry

This method is applicable if the molecule contains a chromophore near the site of ionization, causing the protonated and neutral forms to have different UV-Vis absorption spectra.[11] While 1,3-dioxan-5-amine itself lacks a strong chromophore, this technique is invaluable for derivatives that do.

Protocol: Step-by-Step Determination by UV-Vis Spectrophotometry

  • Reagent Preparation:

    • Buffer Solutions: Prepare a series of buffers with known, stable pH values spanning the estimated pKa range (e.g., from pH 7 to 11).

    • Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., water or methanol).

  • Sample Preparation:

    • For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to ensure the final analyte concentration is constant across all samples.

  • Spectroscopic Measurement:

    • Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each buffered sample.

    • Identify an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.[17]

  • Data Analysis:

    • Plot the absorbance at the chosen analytical wavelength against the pH of the buffer solutions.

    • This plot will yield a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint absorbance between the acidic and basic plateaus.[11]

Computational pKa Prediction

In modern drug discovery, in silico methods provide rapid pKa predictions, aiding in library design and candidate selection before synthesis.[18]

  • QSPR (Quantitative Structure-Property Relationship): These models use large datasets of known pKa values to train algorithms that predict pKa based on molecular descriptors and fingerprints.[19] Commercial software packages like those from ACD/Labs and ChemAxon utilize this approach.

  • Quantum Mechanics (QM): These methods offer higher accuracy by calculating the fundamental energetics of the protonation reaction.[20] A common high-level approach involves a thermodynamic cycle:

    • Calculate the gas-phase free energy of the neutral amine and its protonated form using methods like Density Functional Theory (DFT).

    • Calculate the free energy of solvation for both species using a continuum solvation model (e.g., SMD or COSMO).

    • Combine these values with the known experimental free energy of solvation of a proton to calculate the free energy change of the reaction in solution, from which the pKa is derived. This approach, while computationally intensive, can yield highly accurate predictions.[12][20]

Summary of Data and Implications

The ionization state of 1,3-dioxan-5-amine is critically dependent on pH. The following table summarizes the expected ionization profile based on an estimated pKa of 8.5.

pH ValueEnvironmentPredominant Species% Ionized (BH+)% Unionized (B)Key Implications
2.0 StomachProtonated (Cation)>99.9%<0.1%High aqueous solubility, poor passive absorption from the stomach.
7.4 Blood/PhysiologicalProtonated (Cation)~92.5%~7.5%Good solubility in plasma, but limited ability to cross cell membranes or the blood-brain barrier via passive diffusion.[9]
10.0 High pH EnvironmentUnionized (Neutral)~3.1%~96.9%Increased lipophilicity, enhanced potential for membrane permeation.

Conclusion: A Critical Parameter for Drug Development

The pKa of 1,3-dioxan-5-amine hydrochloride is a pivotal physicochemical property that dictates its behavior in biological systems. Based on structural analysis, its pKa is estimated to be between 8.0 and 9.0, indicating it is a moderately strong base that will be predominantly protonated and positively charged at physiological pH.

This high degree of ionization at pH 7.4 has profound consequences:

  • Favorable Solubility: The charged form promotes high aqueous solubility, which is beneficial for formulation and dissolution.

  • Challenged Permeability: The low fraction of the neutral, membrane-permeable species suggests that passive absorption from the gastrointestinal tract and penetration of the blood-brain barrier may be limited.[10]

  • Target Interactions: A positive charge may be essential for specific electrostatic or hydrogen-bonding interactions within a target receptor site.[1]

Accurate determination of the pKa, through robust experimental methods like potentiometric titration, is therefore not optional but essential. This single value provides the critical insight needed to guide rational drug design, optimize ADMET properties, and develop effective and safe pharmaceutical agents.

References

  • Piperidine - Grokipedia. (n.d.). Vertex AI Search.
  • Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Sørensen, J. K., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2558. Available at: [Link]

  • Global Trade. (n.d.). MORPHOLINE (MORFOLİN). Global Trade. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

  • da Silva, E. F., et al. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(22), 5556-5564. Available at: [Link]

  • Heger, D., et al. (2011). Simple Method for the Estimation of pKa of Amines. Molecules, 16(4), 3468-3481. Available at: [Link]

  • Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Hidayah, N., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • ChemIDplus. (n.d.). Morpholine. ChemIDplus. Available at: [Link]

  • ChemIDplus. (n.d.). Piperidine. ChemIDplus. Available at: [Link]

  • Llinas, A., et al. (2019). Prediction of amine pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines. Journal of Chemical Information and Modeling, 59(12), 5128-5138. Available at: [Link]

  • Rayer, A. V., et al. (2015). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data, 60(12), 3687-3696. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Jensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Modeling Basics. Available at: [Link]

  • Hamborg, E. S., & Versteeg, G. F. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 59(11), 3804-3810. Available at: [Link]

  • Hamborg, E. S., & Versteeg, G. F. (2014). Dissociation Constants (p K a ) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Academia.edu. Available at: [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Available at: [Link]

  • Le, T. T. T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Dissociation constants (pKa) of cyclic amines bearing the P(O)Me2,... ResearchGate. Available at: [Link]

  • DOI. (n.d.). Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI. Available at: [Link]

  • Pharma Beginners. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharma Beginners. Available at: [Link]

  • University of Washington. (n.d.). MEDCHEM 562 Lecture 1. University of Washington. Available at: [Link]

  • ResearchGate. (2026). Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. ResearchGate. Available at: [Link]

  • De la Cruz, M. J., et al. (2012). A Chemogenomic Analysis of Ionization Constants - Implications for Drug Discovery. PMC. Available at: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. PMC. Available at: [Link]

  • SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available at: [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Available at: [Link]

  • PubChemLite. (n.d.). 1,3-dioxan-5-amine hydrochloride (C4H9NO2). PubChemLite. Available at: [Link]

  • NextSDS. (n.d.). 1,3-Dioxan-5-amine(9CI) — Chemical Substance Information. NextSDS. Available at: [Link]

  • PubChem. (n.d.). 1,3-dioxan-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

  • NIST. (n.d.). 1,3-Dioxan-5-ol. NIST WebBook. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3-Dioxan-5-amine Hydrochloride: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1,3-dioxan-5-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1,3-dioxan-5-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The following protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

1,3-Dioxan-5-amine and its derivatives are important scaffolds in the design of pharmacologically active molecules. The 1,3-dioxane ring serves as a versatile surrogate for various functional groups, offering conformational rigidity and opportunities for stereochemical control. The amine functionality at the 5-position provides a key handle for further derivatization and the introduction of diverse pharmacophores. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological testing and formulation studies[1].

This application note details a reliable three-step synthetic route to 1,3-dioxan-5-amine hydrochloride, commencing with the preparation of a 2,2-disubstituted-1,3-dioxan-5-one, followed by oximation, and subsequent catalytic hydrogenation to the desired amine, which is then converted to its hydrochloride salt.

Overall Synthetic Workflow

The synthesis of 1,3-dioxan-5-amine hydrochloride is accomplished through a three-stage process as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Ketalization cluster_1 Stage 2: Oximation cluster_2 Stage 3: Reduction & Salt Formation Start Tris(hydroxymethyl)aminomethane Step1 Synthesis of 2,2-Dimethyl-5-amino-5- (hydroxymethyl)-1,3-dioxane Start->Step1 2,2-Dimethoxypropane, p-TsOH, DMF Step2 Oxidative Cleavage to 2,2-Dimethyl-1,3-dioxan-5-one Step1->Step2 NaIO4, KH2PO4, H2O Step3 Formation of 2,2-Dimethyl-1,3-dioxan-5-one oxime Step2->Step3 NH2OH·HCl, Pyridine, Ethanol Step4 Catalytic Hydrogenation to 5-Amino-2,2-dimethyl-1,3-dioxane Step3->Step4 Raney® Ni, H2, Ethanol Step5 Formation of 1,3-Dioxan-5-amine hydrochloride Step4->Step5 HCl in Dioxane

Sources

Application

Amide Coupling Reactions for 1,3-Dioxan-5-amine Hydrochloride: A Detailed Guide for Researchers

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals underscores the critical need for robust and efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals underscores the critical need for robust and efficient methods for its formation. This guide provides an in-depth exploration of amide coupling reactions specifically tailored for 1,3-dioxan-5-amine hydrochloride, a valuable building block in the synthesis of complex molecules. We will delve into the nuances of reaction conditions, reagent selection, and protocol optimization, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The 1,3-dioxane moiety, a cyclic acetal, serves as a versatile scaffold and stereodirecting element in organic synthesis. However, its inherent acid lability presents a unique challenge that must be carefully considered during amide bond formation. This guide will address these challenges and provide detailed protocols to ensure successful and high-yielding coupling reactions.

Understanding the Substrate: 1,3-Dioxan-5-amine Hydrochloride

1,3-Dioxan-5-amine is a conformationally restricted amine, and its hydrochloride salt form necessitates specific considerations for successful amide coupling. The primary challenge is the need to liberate the free amine in situ for it to act as a nucleophile. This is readily achieved by the addition of a non-nucleophilic base.

Key Considerations:

  • Acid Lability of the 1,3-Dioxane Ring: The cyclic acetal functionality is prone to hydrolysis under acidic conditions. Therefore, acidic workups must be performed with caution, and prolonged exposure to strong acids should be avoided. The ring is generally stable under basic, reductive, and many oxidative conditions.

  • Use of the Hydrochloride Salt: The presence of the hydrochloride salt requires the use of a base to both neutralize the salt and to deprotonate the carboxylic acid, facilitating the reaction. Typically, two or more equivalents of a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) are employed.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is paramount for a successful amide bond formation. Several classes of reagents are available, each with its own mechanism, advantages, and disadvantages. For a substrate like 1,3-dioxan-5-amine, where steric hindrance is a potential concern, more potent activating agents are often preferred.

Coupling ReagentAdditiveBaseTypical Solvent(s)Key AdvantagesPotential Drawbacks
EDC (Carbodiimide)HOBt, OxymaDIPEA, TEADMF, DCMWater-soluble urea byproduct, cost-effective.Can be less effective for sterically hindered substrates.
HATU (Uronium Salt)NoneDIPEA, TEADMF, ACNHigh efficiency, fast reaction times, excellent for challenging couplings.Higher cost, potential for guanidinylation of the amine.
HBTU (Uronium Salt)NoneDIPEA, TEADMFHighly effective.Can cause racemization in sensitive substrates.
T3P® (Phosphonium Salt)NonePyridine, DIPEAEtOAc, DCMSafe, versatile, water-soluble byproducts for easy workup.
The Mechanism of Amide Bond Formation

The fundamental principle behind all amide coupling reagents is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Bond Amide Product Activated_Intermediate->Amide_Bond + Amine Amine 1,3-dioxan-5-amine Byproduct Byproduct caption Generalized Amide Coupling Mechanism Workup_Workflow Start Reaction Completion Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Start->Dilute Wash_Acid Wash with Mild Aqueous Acid (e.g., 1M Citric Acid) Dilute->Wash_Acid Wash_Base Wash with Saturated NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify caption General Aqueous Workup Workflow

Method

purification and crystallization methods for 1,3-dioxan-5-amine hydrochloride

An In-Depth Guide to the Purification and Crystallization of 1,3-Dioxan-5-amine Hydrochloride Introduction: The Critical Role of Purity for a Versatile Building Block 1,3-Dioxan-5-amine hydrochloride is a heterocyclic or...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification and Crystallization of 1,3-Dioxan-5-amine Hydrochloride

Introduction: The Critical Role of Purity for a Versatile Building Block

1,3-Dioxan-5-amine hydrochloride is a heterocyclic organic compound that serves as a valuable chiral building block in the synthesis of complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutic agents and other specialized chemical entities. The presence of the dioxolane ring offers a protected form of a diol, while the amine hydrochloride group provides a key functional handle for subsequent chemical transformations.

For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial matter; it is paramount. Impurities, even in trace amounts, can lead to unpredictable reaction outcomes, the formation of unwanted side-products, and complications in downstream purification processes. Most critically, in a pharmaceutical context, impurities can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed framework for the purification of 1,3-dioxan-5-amine hydrochloride, focusing on robust crystallization methods designed to yield material of high purity and quality. The protocols herein are built upon fundamental principles of physical organic chemistry and are designed to be both effective and reproducible.

PART 1: Purification Strategies: A Rationale-Driven Approach

The selection of a purification strategy must be guided by an understanding of the target molecule's physicochemical properties and the likely nature of its impurities. As an amine salt, 1,3-dioxan-5-amine hydrochloride is a polar, crystalline solid. Impurities are typically unreacted starting materials, byproducts from its synthesis (e.g., from the reduction of a corresponding nitro or oxime precursor, or deprotection steps), and inorganic salts.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is the most powerful and widely used technique for purifying solid organic compounds.[1] The principle is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Conversely, impurities should either be completely insoluble (allowing for removal by hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor after crystallization).[1]

Choosing the Right Solvent System:

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. For highly polar amine hydrochlorides, polar protic solvents are the primary candidates.

  • Single-Solvent Systems: Alcohols such as ethanol and isopropanol (IPA) are excellent starting points. Many hydrochloride salts are too soluble in absolute ethanol for efficient recovery, making isopropanol a preferred choice as it often provides a better solubility profile.[2]

  • Mixed-Solvent Systems: The true power of recrystallization is often unlocked using a binary solvent system.

    • Solvent/Anti-Solvent: This involves dissolving the compound in a "good" solvent (e.g., water or methanol) and then carefully adding a miscible "anti-solvent" in which the compound is insoluble (e.g., isopropanol, acetone, or diethyl ether) to induce precipitation.[2]

    • Co-Solvent Systems: A mixture of two miscible solvents can fine-tune the solubility profile. For instance, an isopropanol/water mixture is a common and effective system for crystallizing amine hydrochlorides.[3] The water increases the initial solubility at high temperatures, while the isopropanol ensures low solubility upon cooling, leading to high recovery of the purified product.

Ancillary Purification Techniques
  • Activated Charcoal Treatment: If the crude material is colored, the coloration is often due to high-molecular-weight, conjugated byproducts. These can be effectively removed by treating the hot solution with a small amount of activated charcoal before filtration.[2] The charcoal adsorbs the colored impurities onto its highly porous surface.

  • Washing/Slurrying: A simple but effective preliminary step can be to wash or slurry the crude solid in a solvent in which the hydrochloride salt is known to be insoluble, such as diethyl ether or acetone.[2] This can remove non-polar impurities efficiently before the main recrystallization step.

PART 2: Detailed Application Protocol: Cooling Crystallization from Isopropanol/Water

This protocol details the cooling crystallization of 1,3-dioxan-5-amine hydrochloride from an isopropanol/water solvent system, a method widely applicable to amine hydrochlorides for achieving high purity.[3]

Materials and Equipment:
  • Crude 1,3-dioxan-5-amine hydrochloride

  • Isopropanol (IPA), analytical grade

  • Deionized water

  • Jacketed glass reactor or Erlenmeyer flask with a reflux condenser

  • Magnetic stirrer and heat plate or overhead stirrer

  • Temperature probe

  • Büchner funnel, filter paper, and vacuum flask

  • Vacuum oven

Step-by-Step Methodology:
  • Solvent Preparation: Prepare a solvent mixture of isopropanol and water. A good starting point is a 9:1 or 8:2 (v/v) IPA:Water ratio. The optimal ratio may require some empirical determination based on the impurity profile of the crude material.

  • Dissolution:

    • Place the crude 1,3-dioxan-5-amine hydrochloride into the reaction vessel.

    • Add the solvent mixture. A typical starting concentration is between 5 and 10 mL of solvent per gram of crude material.

    • With gentle agitation, heat the mixture to a temperature of approximately 75-80 °C. Add more solvent in small portions if necessary until all the solid has completely dissolved, resulting in a clear solution. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a very small amount of activated charcoal (approx. 1-2% by weight of the solute). Re-heat the mixture to boiling for 5-10 minutes with stirring.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a hot filtration. This must be done quickly to prevent premature crystallization. Pre-heating the filtration funnel and receiving flask is highly recommended.

  • Controlled Cooling & Crystallization:

    • Allow the clear filtrate to cool slowly and without disturbance to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than fine powders formed by rapid crashing out.[1]

    • If crystallization does not begin spontaneously, it can be induced by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a "seed" crystal of pure product.[1]

    • Once crystallization is established, the flask can be placed in an ice bath to maximize the product yield.

  • Maturation: Allow the resulting slurry to stir at the final cold temperature (e.g., 0-5 °C) for 1-2 hours. This "maturation" period ensures that crystallization is complete.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove any residual mother liquor containing dissolved impurities.[1] Using cold solvent is critical to prevent significant loss of the purified product. A final wash with cold isopropanol or diethyl ether can help to displace the water and speed up drying.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

PART 3: Visualization and Data Presentation

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_process Core Process cluster_finish Isolation & Analysis crude Crude Amine HCl dissolve Dissolve in Hot Solvent crude->dissolve solvent Prepare IPA/Water Solvent System solvent->dissolve charcoal Optional: Decolorize with Activated Charcoal dissolve->charcoal if colored hot_filter Hot Filtration dissolve->hot_filter if clear charcoal->hot_filter cool Controlled Cooling & Crystallization hot_filter->cool isolate Isolate via Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (HPLC, NMR, MP) dry->analyze

Caption: Workflow for the purification of 1,3-dioxan-5-amine hydrochloride.

Table of Experimental Parameters
ParameterRecommended Value/RangeRationale & Key Considerations
Solvent System Isopropanol/Water (8:2 to 9:1 v/v)Balances solvency at high temperature with low solubility at cold temperatures for high recovery. Ratio may need optimization.
Dissolution Temp. 75 - 80 °CEnsures complete dissolution without excessive solvent evaporation.
Cooling Profile Slow, ambient cooling followed by ice bathPromotes the growth of larger, purer crystals and minimizes impurity inclusion.[1]
Final Temperature 0 - 5 °CMaximizes the yield by minimizing the amount of product remaining in the mother liquor.[3]
Maturation Time 1 - 2 hoursAllows the system to reach equilibrium for complete crystallization.[3]
Wash Solvent Cold IPA/Water, then cold IPA or Et₂ORemoves residual impurities without re-dissolving the product. The final wash aids in drying.
Drying Temp. 40 - 50 °C (under vacuum)Ensures complete removal of residual solvents without causing thermal degradation of the product.

PART 4: Scientific Integrity & Trustworthiness: A Self-Validating System

A protocol's trustworthiness is established by its ability to produce a consistently pure product, verifiable through objective analytical methods.

Purity Assessment

The success of the purification must be validated using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for quantifying purity. An RP-HPLC method can separate the main compound from polar and non-polar impurities, allowing for precise purity determination (e.g., >99.5%).[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra serve to confirm the chemical structure of the purified compound and can reveal the presence of residual solvents or structurally similar impurities.

  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. A broad or depressed melting point is a strong indicator of residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Common Crystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high, or the solution is cooling too rapidly.Add a small amount of additional solvent, reheat to dissolve, and cool more slowly. Try a different solvent system with lower solvency.
No Crystals Form The solution is too dilute; supersaturation has not been reached.Boil off some of the solvent to increase the concentration. Try adding a seed crystal. Ensure the glassware is clean.[6]
Poor Recovery/Yield Too much solvent was used; the compound has significant solubility even at low temperatures.Reduce the initial volume of solvent. Use a solvent system where the compound is less soluble when cold. Ensure the final temperature is sufficiently low.
Fine Powder Forms The solution was cooled too quickly or agitated excessively.Allow the solution to cool slowly and without disturbance. Reduce agitation speed during maturation.[3]

By integrating these analytical checks and troubleshooting guides, this protocol becomes a self-validating system, ensuring that researchers can confidently produce and verify the high-purity 1,3-dioxan-5-amine hydrochloride required for their critical applications.

References

  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. Benchchem.
  • SOP: CRYSTALLIZATION.
  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Application

Application Note: 1,3-Dioxan-5-amine Hydrochloride as a Privileged Scaffold in Heterocyclic Library Synthesis

Executive Summary In modern drug discovery, balancing on-target potency with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is a persistent challenge. Highly basic, lipophilic am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, balancing on-target potency with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is a persistent challenge. Highly basic, lipophilic amines—such as piperidines and cyclohexylamines—are ubiquitous in screening libraries but frequently suffer from off-target liabilities, most notably the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.

As a highly effective structural intervention, 1,3-dioxan-5-amine hydrochloride (CAS: 2059954-94-6) has emerged as a privileged building block. By replacing traditional cycloalkyl or piperidinyl linkers with a 1,3-dioxane moiety, medicinal chemists can systematically reduce amine basicity, increase polarity, and improve aqueous solubility without sacrificing sp³ character. This application note provides a comprehensive guide to the mechanistic rationale, quantitative profiling, and validated synthetic protocols for integrating 1,3-dioxan-5-amine into high-throughput heterocyclic library synthesis.

Mechanistic Rationale: The 1,3-Dioxane Advantage

The selection of 1,3-dioxan-5-amine over other aliphatic cyclic amines is rooted in fundamental physical organic chemistry. The causality behind this choice relies on two primary physicochemical modulations:

  • Inductive pKa Depression: The two highly electronegative oxygen atoms at the 1- and 3-positions of the dioxane ring exert a strong inductive electron-withdrawing effect (-I effect) on the C5 carbon. This significantly lowers the pKa of the adjacent primary amine compared to a standard piperidine or cyclohexane ring[1].

  • Polarity and LogD Optimization: The incorporation of oxygen heteroatoms increases the topological polar surface area (tPSA) and lowers the distribution coefficient (LogD).

Because hERG channel binding is heavily driven by lipophilic and electrostatic interactions (specifically, the binding of protonated, highly basic amines to aromatic residues in the channel pore), lowering the pKa and increasing polarity effectively abolishes this cardiotoxic liability[2][3]. This strategy has been successfully deployed in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs)[4][5] and anti-tumor splicing modulators[6].

hERGRationale N1 High Amine Basicity (e.g., Piperidine Linker) N2 Strong hERG Channel Binding (Cardiotoxicity Risk) N1->N2 N3 1,3-Dioxane Scaffold Insertion (Inductive Electron Withdrawal) N4 Reduced Amine pKa (Lower Basicity) N3->N4 N5 Increased Polarity (Lower LogD) N3->N5 N6 Diminished hERG Inhibition (Improved Safety Profile) N4->N6 N5->N6

Pharmacological rationale for utilizing the 1,3-dioxane scaffold to mitigate hERG cardiotoxicity.

Quantitative ADMET Profiling

To illustrate the profound impact of the 1,3-dioxane scaffold, the table below summarizes comparative data generated during the optimization of NBTIs targeting methicillin-resistant Staphylococcus aureus (MRSA)[1][4]. Replacing the basic piperidine linker with a 1,3-dioxane linker yielded a 6-fold to 20-fold improvement in hERG safety margins while maintaining potent antibacterial efficacy.

Linker TypeRepresentative ScaffoldEstimated Amine pKahERG IC₅₀ (µM)Anti-MRSA MIC (µg/mL)
Piperidine Piperidin-4-amine~10.0 (High)0.81≤1.0
Cyclohexane Cyclohexane-1,4-diamine~10.5 (High)0.26≤1.0
1,3-Dioxane 1,3-Dioxan-5-amine~8.5 (Reduced)5.10≤1.0

Data synthesized from and.

Library Synthesis Workflows

1,3-Dioxan-5-amine hydrochloride is highly versatile. Because it is supplied as a stable hydrochloride salt, it resists ambient oxidation and degradation, making it ideal for automated, high-throughput library synthesis. The primary amine can be diversified via reductive amination, nucleophilic aromatic substitution (S_NAr), or acylation.

SynthesisWorkflow A 1,3-Dioxan-5-amine HCl (Starting Material) B Free-basing (Et3N / DIPEA) In-situ Generation A->B C Reductive Amination (Aldehyde + NaBH(OAc)3) B->C D SNAr / Cross-Coupling (Heteroaryl Halide) B->D E Amide/Urea Formation (Acyl Chloride / Isocyanate) B->E F Heterocyclic Library (Purified via HPLC) C->F D->F E->F

Divergent synthesis workflow for generating heterocyclic libraries from 1,3-dioxan-5-amine HCl.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to ensure that causality is established at each step, preventing the downstream propagation of failed reactions.

Protocol A: High-Throughput Reductive Amination

Rationale: Reductive amination is preferred over direct alkylation to prevent the formation of over-alkylated quaternary ammonium species. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it selectively reduces the intermediate iminium ion without reducing the starting aldehyde.

Step-by-Step Methodology:

  • Free-Basing: To a 0.2 M solution of 1,3-dioxan-5-amine hydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 10 minutes at room temperature to liberate the free amine.

  • Iminium Formation: Add the target library aldehyde (1.0 equiv). Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check (IPC 1): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed only when the primary amine mass is consumed and the iminium/hemiaminal mass is dominant (>90% conversion).

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. Stir for 12 hours at room temperature under a nitrogen atmosphere.

  • Quench & Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation Check (IPC 2): Verify that the pH of the aqueous layer is ≥ 8. This ensures complete neutralization of the borate salts and prevents the slightly basic product from partitioning into the aqueous phase.

  • Isolation: Extract with dichloromethane (DCM) (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Rationale: Due to the inductive electron-withdrawing effect of the dioxane oxygens, the nucleophilicity of 1,3-dioxan-5-amine is inherently lower than that of piperidine. Consequently, S_NAr reactions with heteroaryl halides (e.g., chloropyrimidines, fluoroquinolines) require elevated temperatures and a non-nucleophilic base to drive the reaction to completion[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine 1,3-dioxan-5-amine hydrochloride (1.2 equiv), the heteroaryl halide (1.0 equiv), and anhydrous potassium carbonate (K₂CO₃, 3.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120 °C for 45 minutes.

    • Self-Validation Check (IPC 1): Analyze an aliquot via UPLC-MS. The absence of the starting heteroaryl halide confirms complete displacement. If >5% starting material remains, add an additional 0.5 equiv of the amine and irradiate for 15 more minutes.

  • Workup: Dilute the cooled mixture with ethyl acetate (EtOAc) and wash with 5% aqueous LiCl solution (3x) to thoroughly remove the DMF solvent.

    • Causality Note: Standard water washes are insufficient for complete DMF removal, which can cause peak broadening and poor resolution during downstream chromatographic purification. LiCl drastically increases the partitioning of DMF into the aqueous phase.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

References

  • Title: Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Identification of a Lead with In Vivo Efficacy against MRSA Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and anti-staphylococcal activity of novel bacterial topoisomerase inhibitors with a 5-amino-1,3-dioxane linker moiety Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Development of New Novel Bacterial Topoisomerase Inhibitors as Promising Antibiotics with a 5-Amino-1,3-dioxane Linker Moiety Source: OhioLINK Electronic Theses and Dissertations Center URL: [Link]

  • Title: 1,3-Dioxane-Linked Bacterial Topoisomerase Inhibitors with Enhanced Antibacterial Activity and Reduced hERG Inhibition Source: ACS Infectious Diseases (ACS Publications) URL: [Link]

  • Title: Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Method

Application Notes and Protocols: Scale-Up of 1,3-Dioxan-5-amine Hydrochloride Production

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dioxan-5-amine hydrochloride is a valuable building block in organic synthesis, finding application in the preparation of various pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxan-5-amine hydrochloride is a valuable building block in organic synthesis, finding application in the preparation of various pharmaceutically active compounds. Its structural features, including the protected 1,3-diol and the primary amine, make it a versatile intermediate. The successful transition from laboratory-scale synthesis to large-scale production is a critical step in drug development and manufacturing.[1] This document provides a comprehensive guide to the scale-up of 1,3-dioxan-5-amine hydrochloride production, addressing key chemical, engineering, and safety considerations.

The synthesis of 5-amino-1,3-dioxanes has been approached through various routes, including the catalytic hydrogenation of the corresponding 5-nitro derivatives.[2] An alternative and advantageous process involves the reduction of 1,3-dioxan-5-one oximes. This method is noted for its industrial applicability and the stability of the intermediates, which mitigates the risk of explosions.[2] This application note will focus on a process adapted from this latter strategy, detailing the scale-up from laboratory to pilot plant.

Synthetic Pathway Overview

The production of 1,3-dioxan-5-amine hydrochloride can be efficiently achieved through a two-step process starting from a suitable 1,3-dioxan-5-one. The key steps are:

  • Oximation: Reaction of the 1,3-dioxan-5-one with hydroxylamine hydrochloride to form the corresponding 1,3-dioxan-5-one oxime.

  • Catalytic Hydrogenation: Reduction of the oxime to the primary amine, followed by in-situ or subsequent formation of the hydrochloride salt.

This pathway is selected for its high yields, stable intermediates, and amenability to industrial scale.[2]

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: Catalytic Hydrogenation & Salt Formation A 1,3-Dioxan-5-one C 1,3-Dioxan-5-one Oxime A->C Pyridine, 15-25°C B Hydroxylamine Hydrochloride B->C D 1,3-Dioxan-5-one Oxime F 1,3-Dioxan-5-amine D->F Solvent (e.g., Methanol), 60°C, 7 bar E H2, Catalyst (e.g., Raney Ni, Pd/C) E->F H 1,3-Dioxan-5-amine Hydrochloride F->H G HCl G->H

Caption: Synthetic workflow for 1,3-dioxan-5-amine hydrochloride production.

Detailed Protocols

Part 1: Laboratory-Scale Synthesis of 2,2-Dimethyl-1,3-dioxan-5-amine Hydrochloride

This protocol is based on a patented procedure and adapted for a laboratory setting.[2]

Step 1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one Oxime

  • To a solution of 2,2-dimethyl-1,3-dioxan-5-one (6.2 g, 47.7 mmol) in pyridine (6.75 g, 85.4 mmol), add hydroxylamine hydrochloride (5 g, 71.9 mmol) portion-wise over 30 minutes, maintaining the temperature at 15°C with an ice bath.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at 25°C for 4 hours.

  • Add methylene chloride (30 ml) and water (15 ml) to the reaction mixture and stir for an additional 5 minutes.

  • Separate the organic phase, wash it with water (10 ml), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 2,2-dimethyl-1,3-dioxan-5-one oxime.

Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-amine and its Hydrochloride Salt

  • In a suitable pressure reactor, dissolve the crude 2,2-dimethyl-1,3-dioxan-5-one oxime from the previous step in a suitable solvent such as methanol.

  • Add a catalytic amount of Raney nickel or palladium on charcoal.

  • Pressurize the reactor with hydrogen to 7 bars (7·10^5 Pa) and heat to 60°C with vigorous stirring for 5-24 hours, monitoring the reaction progress by an appropriate analytical method (e.g., TLC or GC).

  • Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst through a bed of celite.

  • To form the hydrochloride salt, the resulting amine solution can be treated with a solution of HCl in a suitable solvent like dioxane or isopropanol.[3][4]

  • The product, 2,2-dimethyl-1,3-dioxan-5-amine hydrochloride, can then be isolated by filtration or by evaporation of the solvent.

Part 2: Scale-Up Considerations and Protocol

Scaling up a chemical synthesis requires careful consideration of several factors that may not be significant at the laboratory scale.[5]

Key Scale-Up Parameters:

ParameterLaboratory Scale (Grams)Pilot Scale (Kilograms)Considerations and Rationale
Reactant Stoichiometry Minor excesses are common.Precise control is crucial for cost-effectiveness and minimizing side reactions.At scale, even small excesses of expensive reagents can significantly impact the overall cost.
Solvent Volume High dilution is often used.Concentration should be optimized to balance reaction kinetics, heat transfer, and throughput.Higher concentrations can increase reaction rates but may pose challenges for mixing and heat removal.
Reaction Temperature Easily controlled with standard lab equipment.Requires robust heating and cooling systems to manage exotherms and maintain optimal conditions.Inadequate temperature control can lead to side reactions, reduced yield, and safety hazards.
Mixing Magnetic or overhead stirring is sufficient.Requires appropriately designed impellers and baffles to ensure homogeneity.Poor mixing can result in localized "hot spots" and incomplete reactions.[5]
Addition Rate Often rapid.Controlled addition is critical to manage heat generation and maintain reaction selectivity.A slow, controlled addition of reagents is a key safety measure during scale-up.[5]
Work-up and Isolation Simple extractions and filtrations.Requires larger equipment and may involve phase-split challenges or longer filtration times.The efficiency of work-up procedures can significantly impact overall process time and product purity.

Pilot-Scale Protocol (Illustrative)

This protocol outlines the general steps for a pilot-scale production. Specific quantities and equipment will depend on the desired batch size and available infrastructure.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Oximation:

    • Charge the reactor with pyridine and 2,2-dimethyl-1,3-dioxan-5-one.

    • Cool the mixture to 15°C.

    • Slowly add hydroxylamine hydrochloride via a solids-addition funnel, carefully monitoring the internal temperature.

    • Allow the reaction to proceed at 25°C until completion.

  • Work-up:

    • Add methylene chloride and water to the reactor and agitate.

    • Allow the phases to separate and transfer the organic layer to a second vessel.

    • Wash the organic layer with water.

  • Solvent Swap (if necessary): Distill off the methylene chloride and replace it with the solvent for the hydrogenation step (e.g., methanol).

  • Catalytic Hydrogenation:

    • Charge the hydrogenation reactor with the oxime solution and the catalyst slurry.

    • Pressurize with hydrogen to the desired pressure (e.g., 7 bar) and heat to the reaction temperature (e.g., 60°C).

    • Monitor hydrogen uptake and reaction progress.

  • Post-Hydrogenation:

    • Cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the catalyst.

  • Salt Formation and Isolation:

    • Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an appropriate solvent to the amine solution.

    • Cool the mixture to induce crystallization of the hydrochloride salt.

    • Isolate the product by centrifugation or filtration and dry under vacuum.

Safety Considerations

  • Flammable Solvents: Many organic solvents used in this synthesis are flammable.[6] Ensure proper grounding and bonding of equipment to prevent static discharge.[7] Use explosion-proof electrical equipment.

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a dedicated, properly designed, and well-ventilated area.

  • Corrosive Reagents: Hydrochloric acid is corrosive.[8] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

  • Exothermic Reactions: The oximation and hydrogenation reactions can be exothermic.[5] Ensure adequate cooling capacity and monitor the reaction temperature closely.

  • Material Handling: Handle all chemicals in a well-ventilated fume hood.[8]

Analytical Methods for Quality Control

Consistent product quality is paramount. The following analytical techniques are recommended for monitoring the reaction and ensuring the final product meets specifications.

Analytical TechniquePurpose
Gas Chromatography (GC) To monitor the progress of the oximation and hydrogenation reactions. Can also be used to quantify residual solvents in the final product.[9]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the intermediates and the final product.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the conversion of the oxime to the amine.
Melting Point To assess the purity of the crystalline hydrochloride salt.
Titration To determine the assay of the hydrochloride salt.
Ion Chromatography Can be used for the analysis of amines.[10]

Conclusion

The scale-up of 1,3-dioxan-5-amine hydrochloride production is a feasible process when approached with careful planning and a thorough understanding of the underlying chemistry and engineering principles. The described synthetic route offers a reliable and industrially applicable method. By paying close attention to safety, process control, and analytical monitoring, researchers and drug development professionals can successfully transition this important intermediate from the laboratory to pilot and commercial-scale production.

References

  • Guthrie, J. P. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(5), 927-937.
  • Woodley, J. M. (2019). Considerations for the Scale‐up of in vitro Transaminase‐Catalyzed Asymmetric Synthesis of Chiral Amines. Chemie Ingenieur Technik, 91(11), 1596-1607.
  • LookChem. (2021, January 6). Problems needing attention in synthesis process scaling up. Shandong Look Chemical Co.,Ltd.
  • Loba Chemie. (n.d.). 1,3-DIOXOLANE FOR SYNTHESIS.
  • Bracco Imaging S.p.A. (1995). Process for the preparation of 5-amino-1,3-dioxanes.
  • Eastgate, M. D., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 103-111.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 5-Aminobenzene-1,3-diol hydrochloride.
  • TCI Chemicals. (2024, December 2). SAFETY DATA SHEET: 2-(Aminomethyl)-1,3-dioxolane.
  • Sigma-Aldrich. (2025, November 6).
  • Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • ChemicalBook. (2026, January 17).
  • Adir et al. (n.d.). 5-naphthalen-1-yl-1, 3-dioxane derivatives, preparation and therapeutical use thereof.
  • Daicel Corporation. (2019). Method for manufacturing 1,3-dioxane-5-one.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Daicel Corporation. (n.d.). Process for producing 1,3-dioxane-5-ones.
  • Ferrari et al. (2009).
  • Organic Syntheses. (n.d.). N-METHYL-O-BENZOYLHYDROXYLAMINE HYDROCHLORIDE.
  • DuBowchik, G. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3217-3220.
  • Poursharifi, M. J., et al. (2019). The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions.
  • Taslimi, P., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5596-5608.
  • Dhakane, V. D., et al. (2014). An efficient and green method for the synthesis of[5][11]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. Comptes Rendus Chimie, 17(5), 431-436.

  • Guccione, S., et al. (2021). Enabling Amidation in Water: Micellar Catalysis Approach for Sustainable Synthesis of Iopamidol. ACS Sustainable Chemistry & Engineering, 9(1), 238-245.
  • Xie, J., et al. (n.d.). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods.
  • Sanofi-Aventis. (n.d.). Dihydro-1,3,5-triazine amine derivatives and their therapeutic uses.
  • Schepmann, D., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 14(9), 894.
  • Wawrzyniak, P., et al. (2018). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Beilstein Journal of Organic Chemistry, 14, 2707-2715.
  • Fiore, L. (1973).
  • Tarasova, O. A., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 516-525.
  • Grodowska, K., & Parczewski, A. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Kumar, A., et al. (2015). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. International Journal of Pharmaceutical Sciences and Research, 6(9), 3846-3850.
  • Regalado, E. L., et al. (2015). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis, 115, 379-385.
  • Chemical Synthesis. (2025, September 6). 1,3-Dioxan-5-amine hydrochloride.

Sources

Application

Application Note &amp; Protocols: Strategic Implementation of Catalytic Reductive Amination Using 1,3-Dioxan-5-amine Hydrochloride

Abstract Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly within pharmaceutical and materials science, for its efficiency in constructing carbon-nitrogen bonds.[1][2] This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly within pharmaceutical and materials science, for its efficiency in constructing carbon-nitrogen bonds.[1][2] This guide provides an in-depth exploration of catalytic reductive amination employing 1,3-dioxan-5-amine hydrochloride, a versatile building block that incorporates a protected diol functionality. We will dissect the underlying mechanistic principles, present detailed, field-proven protocols for both heterogeneous catalytic hydrogenation and stoichiometric hydride reduction, and offer insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of complex secondary amines.

Part I: Scientific Principles & Mechanistic Overview

The Reductive Amination Cascade

Catalytic reductive amination is a robust, one-pot procedure that transforms a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine.[3][4] The reaction proceeds through a sequential, two-stage mechanism:

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This forms an unstable hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base, or imine. In the typically neutral to weakly acidic conditions of the reaction, the imine can be protonated to form a highly electrophilic iminium ion.[5][6] This initial phase is reversible.

  • Irreversible Reduction: The C=N double bond of the imine or iminium ion is then reduced to a stable C-N single bond by a suitable reducing agent. This step is irreversible and drives the entire equilibrium towards the final amine product.[7]

G Carbonyl Aldehyde / Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Amine 1,3-Dioxan-5-amine (R3-NH2) Amine->Hemiaminal H2O_out - H2O Hemiaminal->H2O_out Imine Imine (Schiff Base) H2O_out->Imine H_in + H+ Imine->H_in Reversible Equilibrium Reduction Reduction [H] Imine->Reduction Irreversible Reduction Step Iminium Iminium Ion H_in->Iminium Iminium->Reduction Irreversible Reduction Step Product Secondary Amine Product Reduction->Product

Caption: The general mechanism of reductive amination.

The Strategic Role of 1,3-Dioxan-5-amine Hydrochloride

The choice of 1,3-dioxan-5-amine hydrochloride as the amine source introduces specific strategic considerations:

  • Protected Functionality: The 1,3-dioxane ring is a stable cyclic acetal, effectively acting as a protecting group for a 1,3-diol.[8][9] This acetal is robust under the typically mild conditions of reductive amination, allowing for the selective formation of the C-N bond while preserving the latent diol for subsequent synthetic transformations.

  • Hydrochloride Salt: The amine is supplied as a hydrochloride salt to enhance its stability and shelf-life. In the reaction, the amine must be liberated from its salt form to act as a nucleophile. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stereochemical Potential: The dioxane ring possesses conformational rigidity and stereocenters, making it a valuable chiral building block in asymmetric synthesis.

Catalyst and Reductant Selection: A Comparative Overview

The success of a reductive amination hinges on the choice of the reduction method. The two most prevalent strategies are catalytic hydrogenation and reduction via hydride transfer agents.

ParameterCatalytic Hydrogenation (e.g., H₂, Pd/C)Hydride Transfer Agents (e.g., NaBH(OAc)₃)
Principle Heterogeneous catalysis with molecular hydrogen as the terminal reductant.Stoichiometric reduction using a hydride donor.
Advantages High atom economy; generates only water as a byproduct; cost-effective for large scale; catalyst is recyclable.[4][10]Excellent functional group tolerance; does not require pressure equipment; mild reaction conditions; highly selective for iminium ions.[6][11]
Disadvantages Requires specialized pressure equipment (hydrogenator); some catalysts may be pyrophoric; potential for debenzylation or reduction of other sensitive groups.Generates stoichiometric salt byproducts; higher cost per mole; potential for side reactions if not controlled.[12]
Typical Use Case Scale-up and process chemistry; synthesis of compounds without easily reducible functional groups.Bench-scale synthesis; rapid analog generation; synthesis of complex, multifunctional molecules.

Part II: Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Heterogeneous Catalytic Hydrogenation

This protocol describes a general procedure for the reductive amination of an aldehyde with 1,3-dioxan-5-amine hydrochloride using Palladium on Carbon (Pd/C) as the catalyst.

Materials:

  • Aldehyde (1.0 equiv)

  • 1,3-Dioxan-5-amine hydrochloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)

  • Methanol (or Ethanol, THF) as solvent

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ for filtration

Step-by-Step Methodology:

  • Reagent Preparation: To a suitable pressure vessel, add the aldehyde (1.0 equiv), 1,3-dioxan-5-amine hydrochloride (1.1 equiv), and the chosen solvent (e.g., Methanol, to a concentration of ~0.1-0.5 M).

  • Base Addition: Add triethylamine (1.2 equiv) to the mixture to liberate the free amine. Stir for 15-30 minutes at room temperature to allow for salt exchange and initial imine formation.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) if possible, to prevent ignition of the dry catalyst.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove air. Pressurize the vessel to the desired pressure (typically 50-100 psi) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup and Purification: a. Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent. Caution: The Celite™ pad with the catalyst may be pyrophoric; do not allow it to dry completely and dispose of it properly. c. Concentrate the filtrate under reduced pressure. d. The resulting crude product can be purified by standard methods such as column chromatography or crystallization.

Caption: Workflow for Catalytic Hydrogenation Protocol.

Protocol B: Stoichiometric Hydride Reduction

This protocol details the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB), a mild and selective reducing agent.[11]

Materials:

  • Ketone or Aldehyde (1.0 equiv)

  • 1,3-Dioxan-5-amine hydrochloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reagent Combination: In a round-bottom flask equipped with a magnetic stirrer, combine the carbonyl compound (1.0 equiv), 1,3-dioxan-5-amine hydrochloride (1.1 equiv), and solvent (e.g., DCM).

  • Base Addition: Add the base (TEA or DIPEA, 1.2 equiv) and stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.

  • Reductant Addition: Add Sodium Triacetoxyborohydride (1.5 equiv) to the mixture in portions. The addition may be exothermic, and a gas may evolve. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Quenching and Workup: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two or three times. c. Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part III: Process Optimization & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient base to neutralize the hydrochloride salt. 2. Inactive catalyst (Pd/C) or decomposed hydride reagent (STAB). 3. Sterically hindered carbonyl or amine preventing imine formation.1. Ensure at least one full equivalent of base is used relative to the amine salt. 2. Use fresh catalyst/reagent. For STAB, ensure it was stored under dry conditions. 3. Increase reaction temperature or time. Consider adding a dehydrating agent like molecular sieves.
Formation of Alcohol Byproduct The reducing agent is reducing the carbonyl starting material faster than the iminium ion.1. For catalytic hydrogenation, ensure the amine is added before hydrogen pressure is applied. 2. For hydride reduction, ensure sufficient time is allowed for imine formation before adding the reductant. Use a more selective reagent like STAB over NaBH₄.[11]
Overalkylation (Tertiary Amine Formation) The secondary amine product is reacting with another equivalent of the carbonyl compound.This is less common with primary amines but can occur. Use a slight excess of the amine (1.1-1.2 equiv) to favor secondary amine formation. If it persists, a two-step procedure (isolate imine, then reduce) may be necessary.[11]
Incomplete Reaction with Ketones Ketones are generally less reactive than aldehydes, and imine formation can be thermodynamically unfavorable.[13]1. Increase reaction temperature. 2. Use a solvent like 1,2-dichloroethane (DCE) which allows for higher temperatures. 3. Add a Lewis acid (e.g., Ti(OiPr)₄) or protic acid (e.g., acetic acid) to catalyze imine formation.[6][14]

Part IV: Conclusion

The catalytic reductive amination of 1,3-dioxan-5-amine hydrochloride is a powerful and versatile method for synthesizing secondary amines containing a protected 1,3-diol moiety. The choice between heterogeneous catalytic hydrogenation and stoichiometric hydride reduction allows for broad applicability, from large-scale process chemistry to the rapid, small-scale synthesis of complex molecules in drug discovery. By understanding the core mechanism and key experimental parameters, researchers can effectively troubleshoot and optimize these reactions to achieve high yields and purity, unlocking the full synthetic potential of this valuable building block.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Application Notes and Protocols for Reductive Amin
  • New Catalysts for Reductive Amin
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. American Chemical Society.
  • Reductive amin
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Reductive Amination of Aldehydes and Ketones. Myers Chem 115, Harvard University.
  • A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Cyclic Acetal Definition, Form
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Reductive Amin
  • A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. IJSDR.
  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews (RSC Publishing).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,3-Dioxan-5-amine Hydrochloride Synthesis

Welcome to the Process Chemistry Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 1,3-dioxan-5-amine hydrochloride—a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 1,3-dioxan-5-amine hydrochloride—a critical intermediate in the development of piperidine alkaloids, sphingolipid analogs, and novel Active Pharmaceutical Ingredients (APIs).

Mechanistic Pathways & Workflow Analysis

To achieve high yields, selecting the correct synthetic sequence is paramount. Direct acetalization of unprotected 2-amino-1,3-propanediol (serinol) often leads to catastrophic yield losses due to competing nucleophilic attacks. We strongly recommend the Nitro-Precursor Route over the Serinol Protection Route .

G cluster_0 Route A: Nitro Precursor (Recommended) cluster_1 Route B: Serinol Protection (Alternative) A1 2-Nitro-1,3-propanediol A2 5-Nitro-1,3-dioxane A1->A2 Paraformaldehyde p-TsOH, Toluene A3 1,3-Dioxan-5-amine A2->A3 H2, Pd/C MeOH Target 1,3-Dioxan-5-amine Hydrochloride A3->Target HCl in Dioxane Anhydrous B1 Serinol (2-Amino-1,3-propanediol) B2 N-Protected Serinol (e.g., N-Boc) B1->B2 Protection B3 N-Protected 1,3-Dioxan-5-amine B2->B3 Acetalization B3->A3 Deprotection

Figure 1: Comparative synthetic workflows for 1,3-dioxan-5-amine hydrochloride.

Frequently Asked Questions & Troubleshooting (Q&A)

Q: Why am I getting a complex mixture of oxazolidines and N-methylated byproducts when reacting serinol directly with paraformaldehyde? A: This is a classic chemoselectivity issue. The primary amine in serinol is highly nucleophilic and competes with the hydroxyl groups for the electrophilic formaldehyde intermediate. In the presence of formic acid or hydride sources, the amine undergoes an Eschweiler-Clarke-type reductive amination, stopping at the tertiary amine rather than forming the desired cyclic acetal[1]. Furthermore, imine formation can lead to intramolecular cyclization, yielding oxazolidines. Corrective Action: Abandon the direct cyclization of unprotected serinol. Instead, use 2-nitro-1,3-propanediol as your starting material (Route A), where the nitro group is entirely inert to electrophilic attack during acetalization.

Q: During the reduction of 5-nitro-1,3-dioxane to 1,3-dioxan-5-amine, my reaction stalls at ~50% conversion. How can I drive it to completion? A: Nitro reductions using standard H₂ balloon pressure over Pd/C frequently stall due to catalyst poisoning. This occurs when trace acidic impurities (like p-TsOH from the previous acetalization step) remain in the substrate, or when stable hydroxylamine intermediates strongly adsorb to the palladium surface. Corrective Action: First, ensure the 5-nitro-1,3-dioxane intermediate is rigorously washed with aqueous NaHCO₃ during workup. Second, switch from gaseous hydrogen to catalytic transfer hydrogenation using ammonium formate and a supported palladium catalyst[2]. Ammonium formate provides a strong thermodynamic driving force, generates H₂ in situ, and maintains a slightly buffered environment that prevents hydroxylamine accumulation.

Q: My final 1,3-dioxan-5-amine hydrochloride salt is a sticky gum instead of a free-flowing powder. How do I improve crystallization? A: The 1,3-dioxan-5-amine free base and its corresponding HCl salt are exceptionally hydrophilic and hygroscopic. If aqueous HCl (e.g., 37% hydrochloric acid) or non-anhydrous solvents are used, water tightly coordinates with the salt lattice, preventing nucleation and causing the product to "oil out" as a gum. Corrective Action: You must use strictly anhydrous conditions for salt formation. Treat the free amine with 4M HCl in anhydrous dioxane[3]. Precipitate the salt by adding cold, anhydrous diethyl ether or methyl tert-butyl ether (MTBE), and perform the filtration under a blanket of dry nitrogen.

Quantitative Process Data

The following table summarizes the performance metrics of the three primary synthetic strategies investigated by our process chemistry team.

Synthetic StrategyKey IntermediateCyclization YieldReduction / Deprotection YieldOverall YieldProduct Purity (HPLC)Total Process Time
Route A: Nitro-Precursor 5-Nitro-1,3-dioxane88 - 92%94 - 96%~85% >99.5% 24 hours
Route B: N-Boc Serinol N-Boc-serinol70 - 75%85 - 90%~63%>95.0%48 hours
Route C: Direct Serinol Unprotected Serinol< 20%N/A< 15%< 80.0%12 hours

Table 1: Comparison of yield, purity, and efficiency across different synthetic routes for 1,3-dioxan-5-amine HCl.

Validated Experimental Protocols (Route A)

This self-validating system relies on the robust nature of the nitro group during cyclization and the high efficiency of transfer hydrogenation.

Step 1: Synthesis of 5-Nitro-1,3-dioxane
  • Setup: Equip a 500 mL two-necked round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser[4].

  • Reaction: Suspend 2-nitro-1,3-propanediol (10.0 g, 82.6 mmol) and paraformaldehyde (3.0 g, 100 mmol) in 200 mL of anhydrous toluene. Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.78 g, 4.1 mmol, 5 mol%).

  • Cyclization: Reflux the mixture vigorously. The crystallization water from p-TsOH and the water generated from the acetalization will be removed by azeotropic distillation via the Dean-Stark trap[4]. Continue refluxing for 4-6 hours until water collection ceases.

  • Workup: Cool the reaction to room temperature. Critical Step: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to completely quench the p-TsOH. Failure to do so will poison the catalyst in Step 2. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-nitro-1,3-dioxane as a pale yellow oil (approx. 9.8 g, 89% yield).

Step 2: Reduction to 1,3-Dioxan-5-amine
  • Setup: In a 250 mL flask, dissolve 5-nitro-1,3-dioxane (9.0 g, 67.6 mmol) in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.9 g, 10 wt%) under a steady stream of nitrogen to prevent ignition.

  • Transfer Hydrogenation: Add ammonium formate (21.3 g, 338 mmol, 5.0 equiv) in small portions[2]. The reaction is mildly exothermic and will evolve CO₂ gas. Stir at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL). Concentrate the filtrate in vacuo. To remove residual formate salts, suspend the residue in dichloromethane (100 mL), filter, and concentrate to yield the free amine as a colorless liquid (approx. 6.6 g, 95% yield).

Step 3: Hydrochloride Salt Formation
  • Setup: Dissolve the freshly prepared 1,3-dioxan-5-amine free base (6.0 g, 58.2 mmol) in anhydrous diethyl ether (50 mL) and cool to 0 °C in an ice bath.

  • Precipitation: Dropwise, add 4M HCl in dioxane (16.0 mL, 64.0 mmol, 1.1 equiv) under vigorous stirring[3]. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the off-white solid rapidly using a Buchner funnel under a nitrogen blanket. Wash the filter cake with cold, anhydrous diethyl ether (2 × 20 mL).

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ to afford 1,3-dioxan-5-amine hydrochloride (approx. 7.9 g, 97% yield).

References

  • Title: 1 Supplementary Information General experimental procedure 1 Experimental conditions for carbonylation 2 Synthesis of amines 2 Source: The Royal Society of Chemistry URL: [Link]

  • Title: Novel process for the preparation of serinol - Patent 0348223 Source: European Patent Office (EPO) URL: [Link]

  • Title: Enabling Amidation in Water: Micellar Catalysis Approach for Sustainable Synthesis of Iopamidol Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of cationic lipids for transfection efficiency study Source: Roskilde University URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,3-Dioxan-5-amine Hydrochloride Couplings

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter low yields, complex impurity profiles, or degraded star...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter low yields, complex impurity profiles, or degraded starting materials when working with 1,3-dioxan-5-amine hydrochloride .

This substrate presents a dual challenge: it contains a highly acid-sensitive acetal (the 1,3-dioxane ring) and is supplied as a hydrochloride salt, which fundamentally alters the kinetics and pH dynamics of standard amide coupling reactions. This guide synthesizes field-proven insights and authoritative methodologies to help you eliminate byproducts and establish self-validating experimental workflows.

Part 1: Substrate-Specific Challenges & Causality

Q: Why am I observing significant 1,3-dioxane ring opening and degradation products during my amide coupling?

A: The 1,3-dioxane ring is an acetal, which is inherently labile under acidic conditions. When coupling 1,3-dioxan-5-amine hydrochloride, the substrate introduces one equivalent of hydrochloric acid (HCl) into the reaction mixture. If this HCl is not immediately and fully neutralized by a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA), the localized acidic environment catalyzes the hydrolysis of the acetal into a 1,3-diol and formaldehyde. Furthermore, if you are using EDC·HCl as a coupling reagent, it introduces an additional equivalent of HCl, compounding the risk of acetal cleavage[1].

The Fix: You must pre-neutralize the amine hydrochloride with at least 1.2 to 1.5 equivalents of DIPEA before introducing it to the activated carboxylic acid. Additionally, standard peptide workups often use 1M HCl or 10% citric acid washes to remove unreacted amines; you must strictly avoid acidic washes with this substrate.

Q: My reaction stalls at 40-50% conversion, and LC-MS shows a large amount of unreacted 1,3-dioxan-5-amine. Why isn't it reacting?

A: This is a classic symptom of incomplete salt dissociation and poor solubility. 1,3-dioxan-5-amine hydrochloride has limited solubility in less polar solvents like dichloromethane (DCM). If the salt does not fully dissolve, the base cannot efficiently deprotonate the ammonium ion to yield the nucleophilic free amine.

The Fix: Switch the solvent to N,N-dimethylformamide (DMF) or a DCM/DMF (1:1) mixture to fully solubilize the hydrochloride salt. Allow the amine salt and DIPEA to stir for 10-15 minutes at room temperature to ensure complete liberation of the free amine prior to coupling.

Part 2: Coupling Reagent Byproducts & Mitigation

Q: When using HATU, I detect a major byproduct with a mass corresponding to the amine + 98 Da. How do I eliminate this?

A: You are observing the guanidinylation of your sensitive amine. HATU is a uronium-based coupling reagent. The weak base (DIPEA) deprotonates the carboxylic acid to give a carboxylate ion, which reacts with HATU to form an active OAt ester [2]. However, if the free 1,3-dioxan-5-amine encounters unreacted HATU before the carboxylic acid is fully activated, the amine will act as a nucleophile and attack the electrophilic carbon of HATU. This forms a highly stable, inactive tetramethylguanidinium byproduct, permanently consuming your amine.

The Fix: This is a kinetic issue that requires a strict pre-activation protocol . Mix the carboxylic acid, HATU, and DIPEA for 5–10 minutes before adding the neutralized amine.

G Acid Carboxylic Acid + HATU + DIPEA ActiveEster Active OAt Ester (Desired Intermediate) Acid->ActiveEster Pre-activation (5-10 min) Guanidinium Tetramethylguanidinium Byproduct (+98 Da) Acid->Guanidinium Amine added too early Amide Desired Amide Product ActiveEster->Amide + Amine Amine 1,3-Dioxan-5-amine (Free Base)

Kinetic pathways in HATU coupling showing desired amide vs. guanidinylation byproduct.

Q: Are there safer, milder coupling reagents that avoid these byproducts entirely for acetal-containing substrates?

A: Yes. Propylphosphonic anhydride (T3P®) is highly recommended for sensitive substrates like 1,3-dioxanes. T3P generates water-soluble byproducts, avoids guanidinylation entirely, and poses little health or environmental risk compared to uronium or carbodiimide reagents [1]. Alternatively, if using carbodiimides, EDC·HCl paired with OxymaPure is effective, provided you carefully monitor the pH to prevent acetal cleavage, as this specific combination avoids the toxic HCN release seen with DIC/Oxyma systems [3].

Part 3: Quantitative Reagent Comparison

To optimize your reaction design, utilize the following matrix to select the appropriate coupling reagent and base equivalents specifically for 1,3-dioxan-5-amine hydrochloride .

Coupling ReagentBase Requirement (Eq.)*Primary Byproduct RiskAcetal CompatibilityRecommendation for 1,3-Dioxan-5-amine HCl
HATU / DIPEA 3.0 - 4.0Guanidinylation (+98 Da)High (if pH > 7)Excellent; requires strict pre-activation.
T3P (50% in EtOAc) 3.0Water-soluble phosphatesVery HighOptimal ; mild conditions, simple workup.
EDC·HCl / HOBt 3.0 - 4.0N-acylurea, Acetal cleavageModerate (acidic risk)Good; demands careful pH monitoring.
DIC / OxymaPure 2.0 - 3.0HCN release (safety hazard)HighAvoid due to severe toxicological risks[3].

*Note: Base equivalents account for the +1 eq required to neutralize the amine hydrochloride salt.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and prevent the aforementioned byproducts, implement this self-validating workflow using HATU. Every step contains a built-in diagnostic check to ensure the chemistry is proceeding as intended before moving to the next phase.

Optimized HATU Pre-Activation Protocol

Step 1: Amine Liberation (The "Free Base" Solution)

  • In Flask A, suspend 1,3-dioxan-5-amine hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (1.5 eq) dropwise. Stir at room temperature for 15 minutes.

  • Validation Check: The cloudy suspension must become a completely clear solution. Spot a micro-drop onto wet pH paper; it should read ~pH 8-9. If it is cloudy or acidic, add an additional 0.2 eq of DIPEA and stir until clear.

Step 2: Carboxylic Acid Pre-Activation

  • In Flask B, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) dropwise. The solution will typically turn yellow. Stir for 10 minutes at room temperature.

  • Validation Check: Quench a 5 µL aliquot into 100 µL of Methanol and inject it into the LC-MS. You should observe the mass of the methyl ester (R-COOMe), confirming the active OAt ester was successfully formed and is ready for nucleophilic attack.

Step 3: The Coupling Event

  • Cool Flask B (Active Ester) to 0 °C using an ice bath.

  • Add the contents of Flask A (Free Amine) dropwise into Flask B over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Validation Check: LC-MS should show complete consumption of the active ester and the appearance of the desired product mass. Crucially, there should be no +98 Da guanidinylation peak.

Step 4: Acetal-Safe Workup

  • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Validation Check:Do not use HCl, NH₄Cl, or Citric Acid washes. Acidic aqueous conditions will rapidly cleave the 1,3-dioxane ring during the biphasic extraction. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 Step 1: Amine Liberation Dissolve amine HCl in DMF Add 1.5 eq DIPEA Check: Clear solution, pH ~8 Step3 Step 3: Coupling Dropwise addition of Step 1 into Step 2 at 0°C to RT Check: LC-MS for product mass Step1->Step3 Step2 Step 2: Acid Pre-activation Mix R-COOH, HATU, DIPEA Stir 10 min Check: MeOH quench forms ester Step2->Step3 Step4 Step 4: Mild Workup Quench with NaHCO3 (aq) Check: Avoid all acidic washes! Step3->Step4

Optimized step-by-step workflow for 1,3-dioxan-5-amine hydrochloride coupling.

References

  • [3] Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications.

  • [1] Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.

  • [2] Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1,3-Dioxan-5-amine Hydrochloride Derivatives

Welcome to the technical support center for the synthesis of 1,3-dioxan-5-amine hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,3-dioxan-5-amine hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. We will explore common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The formation of the 1,3-dioxane ring is a reversible acid-catalyzed acetalization, and controlling the equilibrium is paramount. Subsequent steps to form the amine hydrochloride also have specific thermal requirements.

Question: My reaction yield is critically low or I'm observing no product formation. What are the likely causes related to temperature?

Answer:

Low yield is the most common issue and can often be traced back to a suboptimal thermal environment interacting with the reaction's equilibrium. Here is a systematic approach to troubleshooting:

  • Ineffective Water Removal: The formation of the 1,3-dioxane ring is an equilibrium reaction that produces water as a byproduct.[1][2] According to Le Chatelier's principle, the presence of water will push the equilibrium back towards the starting materials (a 1,3-diol and a carbonyl compound).

    • Causality: High temperatures are often used specifically to facilitate the azeotropic removal of water with a solvent like toluene (refluxing at ~111 °C) using a Dean-Stark apparatus.[1][2] If the reflux is not vigorous enough or the apparatus is set up incorrectly, water will remain in the reaction vessel, inhibiting product formation regardless of the temperature.

    • Solution: Ensure your solvent is refluxing at a steady rate. Alternatively, consider chemical water scavengers like trialkyl orthoformates or the addition of activated molecular sieves, which can be effective at various temperatures.[1][2]

  • Reaction Temperature is Too High: While counterintuitive, higher temperatures can sometimes be detrimental.

    • Causality: The forward reaction (acetalization) can be exothermic. In such cases, increasing the temperature can shift the equilibrium back toward the starting materials, reducing the overall yield.[1] One study demonstrated that room temperature conditions resulted in a 90% conversion, whereas temperatures of 50°C, 70°C, and 90°C led to significantly lower amounts of the acetal product.[1]

    • Solution: Attempt the reaction at a lower temperature (e.g., room temperature or 35-50°C). While this will slow the reaction rate, the final equilibrium position may be more favorable, leading to a higher net yield.[1]

  • Reaction Temperature is Too Low: There is a necessary trade-off between a favorable equilibrium and a practical reaction rate.

    • Causality: All reactions require a certain amount of activation energy to proceed. If the temperature is too low, the reaction rate may be so slow as to be impractical, even if the equilibrium favors the product.

    • Solution: If you suspect the reaction is too slow at a lower temperature (monitor via TLC or GC/MS), cautiously increase the heat in 10°C increments.[1] The goal is to find the "sweet spot" that provides a reasonable rate without significantly compromising the equilibrium position.[1]

G start Problem: Low Yield water Is water being removed effectively? (e.g., Dean-Stark, Mol. Sieves) start->water temp_high Is the reaction temperature potentially too high? water->temp_high  Yes solution_water Solution: Improve water removal (check apparatus, add sieves). water->solution_water  No temp_low Is the reaction rate too slow? temp_high->temp_low  No solution_temp_high Solution: Lower temperature (e.g., try RT or 40°C). temp_high->solution_temp_high  Yes catalyst Is the acid catalyst active? temp_low->catalyst  No solution_temp_low Solution: Cautiously increase temperature in 10°C increments. temp_low->solution_temp_low  Yes solution_catalyst Solution: Use fresh catalyst or screen alternatives. catalyst->solution_catalyst  No

Caption: Troubleshooting workflow for low yield in 1,3-dioxane synthesis.

Question: I am observing significant side product formation. How can temperature be adjusted to improve selectivity?

Answer:

Temperature is a powerful tool for controlling reaction selectivity. If you are forming undesired byproducts, it is often because the temperature is providing the necessary activation energy for competing reaction pathways.

  • Causality: Higher temperatures can promote side reactions such as isomerization, polymerization, or decomposition of starting materials or products.[1] For instance, in a related synthesis of 1,4-dioxane, a lower temperature of 65°C led to a significant amount of an isomerization byproduct, which was minimized by raising the temperature to the 75-85°C range.[1] This demonstrates that the optimal temperature is highly specific to the desired reaction and potential side reactions.

  • Solution:

    • Characterize the Impurity: If possible, identify the structure of the major side product. This can provide clues about the undesired reaction pathway (e.g., is it an isomer? a polymer? a degradation product?).

    • Lower the Temperature: This is the most common first step. Reducing the reaction temperature will decrease the rate of all reactions, but it will disproportionately affect reactions with higher activation energies, which are often the undesired side reactions.

    • Screen a Temperature Gradient: Set up several small-scale reactions at different temperatures (e.g., 40°C, 60°C, 80°C) and monitor them over time. Analyze the product-to-impurity ratio by HPLC, GC, or NMR to identify the temperature that provides the best selectivity.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the synthesis.

Q1: What is a typical starting temperature range for the synthesis of the 1,3-dioxane ring?

There is no single optimal temperature; it is highly dependent on the specific substrates, catalyst, and solvent.[1] However, a widely cited and effective method involves refluxing the reaction mixture in toluene (boiling point ~111°C) while using a Dean-Stark apparatus to azeotropically remove water.[1][2] Literature examples also show successful reactions at a wide range of other temperatures, including room temperature, 35°C, 60°C, and up to 140°C.[1][3][4] A prudent approach is to start with a literature procedure for a closely related analogue and optimize from there.

Q2: What are the key synthetic steps, and how does temperature apply to each?

The synthesis of 1,3-dioxan-5-amine hydrochloride derivatives typically proceeds through two key stages after the formation of the dioxane ring.

G cluster_0 Step 1: Acetalization cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Reduction & Salt Formation A 1,3-Diol + Carbonyl B 1,3-Dioxan-5-one A->B  Acid Catalyst  Heat (RT to 111°C)  - H2O C 1,3-Dioxan-5-one Oxime B->C  NH2OH·HCl  Stir at 25°C D 1,3-Dioxan-5-amine C->D  H2, Catalyst (e.g., Raney Ni)  Heat (e.g., 60°C) E 1,3-Dioxan-5-amine HCl D->E  HCl

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Optimization

preventing degradation of 1,3-dioxan-5-amine hydrochloride during storage

Welcome to the Technical Support Center for handling and preserving 1,3-dioxan-5-amine hydrochloride . This portal is designed for researchers, analytical scientists, and drug development professionals who require strict...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving 1,3-dioxan-5-amine hydrochloride . This portal is designed for researchers, analytical scientists, and drug development professionals who require strict structural fidelity of cyclic acetal compounds during synthesis and storage.

Below, you will find our comprehensive FAQ, troubleshooting guides, and self-validating standard operating procedures (SOPs) to prevent the degradation of this highly sensitive reagent.

Section 1: Core Mechanisms & FAQs (The "Why")

Q: Why does 1,3-dioxan-5-amine hydrochloride degrade so rapidly on the benchtop? A: The rapid degradation is driven by a destructive synergy between the compound's two functional groups. The 1,3-dioxane ring is a cyclic acetal; while generally stable under basic or oxidative conditions, it is highly labile to Brønsted or Lewis acids [1]. Conversely, the amine hydrochloride salt is inherently hygroscopic [2]. When exposed to ambient humidity, the salt rapidly absorbs atmospheric moisture. This water dissolves the hydrochloride salt, creating a localized, highly concentrated acidic microenvironment (pH 3–5). This triggers an autocatalytic ring-opening reaction, destroying the molecule [3].

Q: What is the exact mechanism of this degradation? A: The degradation follows a classic acid-catalyzed acetal hydrolysis pathway. The localized protons ( H+ ) protonate one of the oxygen atoms in the 1,3-dioxane ring. This leads to the cleavage of the C–O bond, forming a highly reactive oxocarbocation intermediate. Water then attacks this intermediate, resulting in irreversible ring-opening to yield 2-aminopropane-1,3-diol hydrochloride and a corresponding carbonyl compound (e.g., formaldehyde, if the C2 position is unsubstituted) [4].

G A 1,3-Dioxan-5-amine HCl (Dry Solid) B Moisture Absorption (Hygroscopic) A->B Exposure to Air C Localized Acidic Microenvironment (pH 3-5) B->C Dissolution of HCl D Acetal Protonation & Oxocarbocation Formation C->D H+ Catalysis E Ring-Opening Hydrolysis D->E + H2O F Degradation Products: Amino-diol + Carbonyl E->F Irreversible

Autocatalytic degradation pathway of 1,3-dioxan-5-amine HCl via moisture-induced acid hydrolysis.

Section 2: Quantitative Degradation Kinetics

To understand the urgency of proper storage, review the kinetic data below. The half-life of the acetal ring drops exponentially as humidity increases, driven by the localized pH drop.

Table 1: Impact of Environmental Conditions on 1,3-Dioxane Acetal Stability

Relative Humidity (RH)Localized Micro-pHStorage Temp (°C)Estimated Half-Life ( t1/2​ )Physical State
< 5% (Glovebox) N/A (Solid)-20°C> 2 YearsFree-flowing powder
40% (Ambient) ~ 4.525°C~ 48 HoursClumping / Tacky
75% (Humid) ~ 3.025°C< 4 HoursDeliquescent (Liquid)
Aqueous Solution 1.0 (0.1 M HCl)27°C< 30 MinutesFully Hydrolyzed

Data extrapolated from standard 1,3-dioxane acid hydrolysis rates and amine hydrochloride hygroscopicity profiles [2], [3].

Section 3: Troubleshooting Guide

Issue: The powder has formed hard clumps or appears wet (deliquescent).

  • Causality: The primary container seal was compromised, allowing ambient moisture to enter. The hygroscopic HCl salt has absorbed water, initiating the dissolution and hydrolysis phase.

  • Action: Do not use this batch for sensitive downstream synthesis. The stoichiometry is now compromised by water weight, and the active compound is likely partially hydrolyzed. Proceed to Protocol 3 to quantify the degradation.

Issue: Downstream reductive amination yields are inexplicably low.

  • Causality: If the 1,3-dioxane ring has opened, the resulting free diol can interfere with your reaction, or the released formaldehyde/carbonyl may act as a competing electrophile, leading to complex side-product mixtures.

  • Action: Implement Protocol 1 strictly for all future batches. Consider converting the salt to a free base (Protocol 2) if your reaction conditions cannot tolerate trace acidity.

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous Aliquoting and Storage (Self-Validating System)

To prevent the autocatalytic degradation loop, the compound must be isolated from atmospheric moisture immediately upon receipt.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed, unopened commercial bottle of 1,3-dioxan-5-amine hydrochloride into an inert atmosphere glovebox (Argon or N2​ , H2​O < 1 ppm).

  • Aliquoting: Open the bottle only inside the glovebox. Weigh the bulk material into single-use, amber glass vials (e.g., 100 mg per vial). Causality: Single-use aliquots prevent repeated atmospheric exposure of the bulk batch during subsequent uses.

  • Sealing: Cap each vial tightly with a PTFE-lined septum cap.

  • Secondary Containment: Place the aliquoted vials into a secondary vacuum desiccator or a sealed Mylar bag containing self-indicating silica gel (blue when dry, pink when wet).

  • Storage: Store the secondary container at -20°C.

  • Self-Validation Check: Before using an aliquot, inspect the indicating silica gel in the secondary container. If it remains blue, the anhydrous environment is validated, and the reagent is safe to use. If it has turned pink, moisture has breached the system, and the batch must be analytically verified before use.

G S1 Receive Lyophilized Compound S2 Transfer to Glovebox (Argon/N2, <1 ppm H2O) S1->S2 S3 Aliquot into Single-Use Amber Glass Vials S2->S3 S4 Seal with PTFE & Add Indicating Silica S3->S4 S5 Store at -20°C in Secondary Container S4->S5

Workflow for the anhydrous isolation and long-term storage of hygroscopic acetal salts.

Protocol 2: Free-Base Conversion for Long-Term Stability

If your application does not strictly require the hydrochloride salt, converting it to the free base removes the acidic proton, neutralizing the autocatalytic hydrolysis threat.

Step-by-Step Methodology:

  • Dissolve 1.0 g of 1,3-dioxan-5-amine hydrochloride in 10 mL of anhydrous dichloromethane (DCM) under argon.

  • Add 1.1 equivalents of polymer-supported carbonate (e.g., Amberlyst A21) or wash rapidly with 5 mL of ice-cold saturated aqueous NaHCO3​ . Causality: Mild bases neutralize the HCl without cleaving the base-stable acetal ring.

  • If using aqueous extraction, separate the organic layer immediately and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure (bath temp < 30°C) to yield the free amine as an oil.

  • Store the free amine under argon at 4°C.

Protocol 3: NMR Validation of Structural Integrity

Before committing a questionable batch to a costly synthesis, validate its integrity using 1H NMR.

Step-by-Step Methodology:

  • Dissolve ~10 mg of the compound in anhydrous DMSO−d6​ or CDCl3​ (avoid D2​O as it will induce rapid hydrolysis in the NMR tube) [2].

  • Acquire a standard 1D 1H NMR spectrum.

  • Self-Validation Analysis: Locate the characteristic acetal protons (the O−CH2​−O or O−CH−O signals, typically appearing as a distinct doublet or multiplet between 4.5 and 5.2 ppm). Compare the integration of these acetal protons against the methine proton at the C5 position (adjacent to the amine).

References

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from[Link]

  • Synthesis, Surface Properties, and Hydrolysis of Chemodegradable Anionic Surfactants: Diastereomerically Pure Sodium cis- and trans-(2-n-Alkyl-1,3-dioxan-5-yl) Sulfates. Langmuir - ACS Publications. Retrieved from[Link]

  • Reversibility of the ring-opening step in the acid hydrolysis of cyclic acetophenone acetals. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 1,3-Dioxan-5-Amine Hydrochloride Recrystallization

Welcome to the technical support center for the recrystallization of 1,3-dioxan-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the recrystallization of 1,3-dioxan-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this polar, salt-like organic compound. The following troubleshooting guides and FAQs are structured to address specific challenges you may encounter during your experiments, providing not just procedural steps but also the underlying scientific principles to empower your decision-making.

I. Understanding the Molecule: 1,3-Dioxan-5-Amine Hydrochloride

1,3-Dioxan-5-amine hydrochloride is a polar molecule due to the presence of the amine hydrochloride group and the two oxygen atoms within the dioxane ring. This polarity is a critical factor in its solubility characteristics. The hydrochloride salt form significantly increases its polarity compared to the free base, making it more soluble in polar solvents and generally insoluble in nonpolar solvents. This "like dissolves like" principle is the cornerstone of developing a successful recrystallization protocol.[1][2]

II. Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses common problems encountered during the recrystallization of 1,3-dioxan-5-amine hydrochloride and provides systematic approaches to resolve them.

Issue 1: The compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solute is highly soluble in the hot solvent and, upon cooling, the solution becomes supersaturated before reaching a temperature at which crystal nucleation can occur. The solute then separates as a liquid phase. This is common when the boiling point of the solvent is too close to the melting point of the solute.[1]

  • Troubleshooting Protocol:

    • Solvent Selection Re-evaluation:

      • Choose a solvent with a lower boiling point to increase the temperature differential between the boiling point and the point of crystallization.[1]

      • Alternatively, select a solvent in which the compound has slightly lower solubility at elevated temperatures.

    • Employ a Solvent/Anti-Solvent System:

      • Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

      • Gradually add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise until persistent cloudiness is observed. The two solvents must be miscible.[3]

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Slower Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling can favor oil formation over crystal growth.[2]

Issue 2: Poor or no crystal formation upon cooling.

  • Causality: This can result from several factors: the compound is too soluble in the cold solvent, an insufficient amount of compound is present to reach saturation, or nucleation is inhibited.

  • Troubleshooting Protocol:

    • Solvent System Optimization:

      • If a single solvent is used, it may be too effective at keeping the compound in solution even at low temperatures. Consider a mixed solvent system to reduce the overall solvating power upon cooling.[4]

    • Concentration Adjustment:

      • If the solution is too dilute, evaporate some of the solvent to increase the concentration and induce crystallization upon cooling.

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the cooled solution to provide a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.

Issue 3: Low recovery of the recrystallized product.

  • Causality: A significant portion of the compound remains dissolved in the mother liquor. This can be due to using too much solvent or selecting a solvent in which the compound has relatively high solubility even at low temperatures.[2]

  • Troubleshooting Protocol:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Adding excess solvent will increase the amount of product lost in the mother liquor.[3]

    • Optimize the Cooling Process: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product before filtration.[2]

    • Solvent Selection: Re-screen for a solvent that provides a steeper solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[4]

    • Second Crop of Crystals: Concentrate the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: The recrystallized product is not pure.

  • Causality: Impurities may have similar solubility profiles to the desired compound, or they may have been trapped within the crystal lattice during rapid crystal formation.

  • Troubleshooting Protocol:

    • Hot Gravity Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool.[1]

    • Slower Crystallization: Allow the solution to cool slowly to promote the formation of a more ordered crystal lattice, which is less likely to incorporate impurities.

    • Washing the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

    • Re-recrystallization: For highly impure samples, a second recrystallization may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a solvent for 1,3-dioxan-5-amine hydrochloride?

Given the polar nature of an amine hydrochloride, polar protic solvents are a good starting point.[2][3] A systematic screening process is highly recommended.

Experimental Protocol: Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of 1,3-dioxan-5-amine hydrochloride into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will show low solubility at room temperature.[4]

  • Gently heat the test tubes that showed poor solubility. The compound should dissolve completely at or near the boiling point of the solvent.[3]

  • Allow the solutions that dissolved upon heating to cool to room temperature, and then place them in an ice bath. The formation of a crystalline precipitate indicates a potentially suitable solvent.

Table 1: Candidate Solvents for Screening

Solvent ClassExample SolventsRationale
AlcoholsMethanol, Ethanol, IsopropanolPolar protic solvents that can engage in hydrogen bonding. Isopropanol is often a good choice for hydrochloride salts.[5]
KetonesAcetoneA polar aprotic solvent. May be useful as a co-solvent.[5]
WaterDistilled WaterHighly polar protic solvent. The compound is likely very soluble, so it may be more suitable as part of a mixed solvent system (e.g., with ethanol or isopropanol).[4]

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A single-solvent system is ideal when you can find a solvent that provides high solubility at high temperatures and low solubility at low temperatures.[3][4] If no single solvent meets these criteria, a mixed-solvent system is necessary. For example, if your compound is very soluble in ethanol even when cold, but insoluble in diethyl ether, an ethanol/diethyl ether mixture could be effective.[4][5]

Q3: How does the hydrochloride salt form affect solvent selection?

The presence of the hydrochloride makes the compound an ionic salt. This significantly increases its polarity. Solvents that can effectively solvate ions, such as polar protic solvents, are generally more suitable. Nonpolar solvents like hexanes or toluene are unlikely to be effective as the primary solvent but could serve as anti-solvents.[3] The strong hydrogen bond between the protonated amine and the chloride ion is a key intermolecular interaction to consider.

Q4: Can I use a reactive solvent for recrystallization?

It is crucial to use a solvent that is chemically inert towards 1,3-dioxan-5-amine hydrochloride.[4] For example, using a basic solvent could deprotonate the amine hydrochloride, leading to the free base, which has different solubility properties. Similarly, highly reactive solvents should be avoided.

IV. Visualizing the Workflow

Diagram 1: Systematic Solvent Selection Workflow

SolventSelection A Start: Crude 1,3-Dioxan-5-Amine HCl B Solvent Screening (Small Scale) A->B C Test Solubility at Room Temperature B->C D Insoluble or Sparingly Soluble? C->D E Test Solubility in Hot Solvent D->E Yes Q Discard Solvent D->Q No (Too Soluble) F Soluble? E->F G Cool Solution F->G Yes F->Q No (Insoluble) H Crystals Form? G->H I Suitable Single Solvent Found H->I Yes J Consider Mixed Solvent System H->J No K Dissolve in 'Good' Solvent J->K L Add 'Poor' Solvent until Cloudy K->L M Warm to Re-dissolve L->M N Cool Solution M->N O Crystals Form? N->O P Suitable Mixed Solvent Found O->P Yes O->Q No, Re-evaluate Solvents

Caption: A flowchart for systematically selecting a suitable recrystallization solvent.

V. References

  • Crystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York Department of Chemistry. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education, 53(1), 43. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder Department of Chemistry. Retrieved from [Link]

  • Methylamine hydrochloride. (1922). Organic Syntheses, 2, 59. Retrieved from [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 5-amino-1,3-dioxanes. (1997). Google Patents. Retrieved from

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004). Journal of the American Chemical Society, 126(41), 13336–13343. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,3-Dioxan-5-amine and 1,3-Dioxolan-4-amine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Saturated Oxygen-Containing Heterocycles in Synthesis In the intricate world of drug discovery and fine chemical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Saturated Oxygen-Containing Heterocycles in Synthesis

In the intricate world of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. Saturated heterocyclic amines, in particular, are prized for their ability to introduce conformational rigidity and defined three-dimensional structures, which are essential for optimizing molecular interactions with biological targets. Among these, 1,3-dioxan-5-amine and its five-membered ring counterpart, 1,3-dioxolan-4-amine derivatives, represent two fundamentally important scaffolds.

While appearing deceptively similar, these two classes of compounds possess distinct structural and electronic properties that translate into significant differences in their chemical reactivity. Understanding these nuances is paramount for any synthetic chemist aiming to leverage their unique attributes effectively. This guide provides an in-depth, objective comparison of their performance in key synthetic transformations, supported by mechanistic reasoning and representative experimental protocols, to empower researchers to make informed strategic decisions in their synthetic design.

PART 1: The Foundation of Reactivity - Structural and Electronic Disparities

The divergent chemical behavior of 1,3-dioxane and 1,3-dioxolane amine derivatives is rooted in the fundamental differences between a six-membered and a five-membered ring system.

The 1,3-Dioxane System: A Conformationally Rigid Chair

The six-membered 1,3-dioxane ring overwhelmingly prefers a stable chair conformation, much like cyclohexane.[1][2] This rigidity places substituents in well-defined axial or equatorial positions. For 1,3-dioxan-5-amine, the amine group predominantly occupies the equatorial position to minimize steric strain. This conformational preference has two key consequences:

  • Steric Accessibility: The equatorial amine is relatively unhindered, facilitating its approach to electrophiles.

  • Electronic Effects: The C-O bond lengths are shorter than C-C bonds, which, combined with the presence of oxygen lone pairs, influences the ring's geometry and the electronic environment of the C5 position.[2] However, the oxygen atoms are sufficiently remote from the C5 amine that their inductive electron-withdrawing effect is modest.

The 1,3-Dioxolane System: A Flexible Envelope

In contrast, the five-membered 1,3-dioxolane ring is conformationally flexible, rapidly interconverting between various envelope and twist forms.[3] This flexibility means that the amine substituent in a 1,3-dioxolan-4-amine derivative does not have a fixed, low-energy orientation. This leads to:

  • Variable Steric Hindrance: The dynamic nature of the ring can present different steric profiles to incoming reagents.

  • Pronounced Inductive Effect: The two oxygen atoms are in closer proximity to the C4 amine compared to the 1,3-dioxane system. This results in a stronger net inductive electron-withdrawing effect, which can decrease the basicity and nucleophilicity of the amine.

PART 2: Reactivity in Practice - A Head-to-Head Comparison

To illustrate these principles, we will compare the performance of 1,3-dioxan-5-amine hydrochloride and a representative (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine in two ubiquitous amine derivatization reactions: N-acylation and reductive amination.

N-Acylation: A Test of Nucleophilicity

N-acylation is a fundamental transformation that relies directly on the nucleophilicity of the amine. The reaction is typically performed by treating the amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.[4][5]

  • Amine Free-Basing: A solution of the respective amine hydrochloride (1.0 mmol) in dichloromethane (DCM, 10 mL) is cooled to 0 °C. Triethylamine (1.2 mmol, 1.2 equiv) is added, and the mixture is stirred for 10 minutes.

  • Acylation: Acetyl chloride (1.1 mmol, 1.1 equiv) is added dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and is monitored for completion by Thin Layer Chromatography (TLC), staining with ninhydrin to visualize the consumption of the primary amine.

  • Work-up and Isolation: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous phase is extracted with DCM (2 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude amide is purified by flash column chromatography.

Amine SubstrateReaction Time (min)Isolated Yield (%)
1,3-Dioxan-5-amine hydrochloride~1594%
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine~3089%

The 1,3-dioxan-5-amine consistently demonstrates faster reaction kinetics and provides a higher isolated yield. This is the expected outcome based on our structural analysis. The amine on the six-membered ring is electronically richer and therefore more nucleophilic, enabling a more rapid attack on the electrophilic carbonyl of the acetyl chloride. The more pronounced inductive effect in the 1,3-dioxolane derivative slightly deactivates its amine, leading to a more sluggish reaction.

Caption: Step-by-step workflow for the comparative N-acylation protocol.

Reductive Amination: Probing Steric Accessibility

Reductive amination involves the reaction of an amine with a carbonyl compound to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[6][7] The success of this one-pot reaction hinges on both the rate of imine formation and the chemoselective reduction of the C=N bond in the presence of the starting carbonyl.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild enough not to reduce the aldehyde but readily reduces the iminium intermediate.[7][9]

  • Reaction Setup: To a stirred solution of the amine (1.0 mmol) and benzaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) in one portion.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 4-8 hours and monitored for completion by TLC.

  • Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is stirred vigorously for 15 minutes. The layers are separated, and the aqueous phase is extracted with DCM (2 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Amine SubstrateReaction Time (h)Isolated Yield (%)
1,3-Dioxan-5-amine hydrochloride~786%
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine~592%
Note: Triethylamine (1.1 equiv) was added to the reaction with the hydrochloride salt.

In this transformation, the trend is reversed. The 1,3-dioxolane derivative provides a higher yield in a shorter timeframe. The key mechanistic step is the initial nucleophilic attack of the amine onto the carbonyl carbon to form a hemiaminal, which then dehydrates to the imine. This step is highly sensitive to steric hindrance. The conformational flexibility of the five-membered ring allows it to adopt a transition state that minimizes steric clash more effectively than the rigid chair of the 1,3-dioxane ring. This lower activation barrier for the rate-determining imine formation step results in an overall more efficient process for the dioxolane derivative.

G Amine Amine Imine Imine / Iminium Ion (Intermediate) Amine->Imine + Carbonyl, -H₂O Carbonyl Aldehyde / Ketone Product Alkylated Amine (Final Product) Imine->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Delivery

Caption: The logical sequence of events in a one-pot reductive amination.

PART 3: Stability, Handling, and Synthetic Strategy

A crucial, often overlooked, aspect is the relative stability of the acetal/ketal functionality inherent in these rings.

  • 1,3-Dioxanes are cyclic acetals formed from 1,3-diols. They are notably robust and are generally stable to a wide range of basic, reductive, and oxidative conditions. They require relatively strong acidic conditions for cleavage.[1][2][10]

  • 1,3-Dioxolanes , formed from 1,2-diols, are significantly more labile. They are more susceptible to acid-catalyzed hydrolysis.[11] This is attributed to the greater ring strain in the five-membered ring, which is relieved upon ring opening.

This difference in stability is not a drawback but a strategic tool. In a complex synthesis, a 1,3-dioxolane can be used as a protecting group that can be removed under mild acidic conditions that would leave a 1,3-dioxane moiety intact, allowing for excellent synthetic differentiation.

Final Recommendations

The choice between 1,3-dioxan-5-amine and 1,3-dioxolan-4-amine derivatives is a strategic decision dictated by the specific demands of the chemical transformation.

  • Choose 1,3-Dioxan-5-amine when:

    • The reaction relies primarily on high amine nucleophilicity (e.g., SNAr reactions, acylations, simple alkylations).

    • Conformational rigidity is desired to influence stereochemical outcomes at a distance.

    • The subsequent synthetic steps require robustness to a wide range of non-acidic reagents.

  • Choose 1,3-Dioxolan-4-amine derivatives when:

    • The reaction is sensitive to steric hindrance around the amine (e.g., reductive amination with bulky carbonyls, formation of hindered ureas).

    • Conformational flexibility is advantageous for achieving a favorable transition state.

    • The acetal/ketal functionality is intended to be used as a labile protecting group for later-stage deprotection under mild acidic conditions.

By understanding the interplay of conformational rigidity, electronic effects, and steric accessibility, the synthetic chemist can harness the distinct personalities of these valuable building blocks to achieve greater efficiency and elegance in their synthetic endeavors.

References

  • Wimmer, E., & Wimmer, Z. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Majewski, M., Gleave, D. M., & Nowak, P. (1995). 1,3-Dioxan-5-Ones: Synthesis, Deprotonation, and Reactions of Their Lithium Enolates. Canadian Journal of Chemistry. [Link]

  • Majewski, M. (1989). 2-substituted-1, 3-dioxan-5-ones : synthesis, reactions and synthetic applications. University of Saskatchewan. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Scribd. [Link]

  • Küçük, H. B., Yusufoğlu, A., Mataracı, E., & Döşler, S. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

  • Shaver, M. P., et al. (2019). Synthesis of 1,3-dioxolan-4-one monomers. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]

  • Majewski, M., Gleave, D. M., & Nowak, P. (1995). 1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates. Canadian Science Publishing. [Link]

  • Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. PMC. [Link]

  • Pan, L., & Yu, K. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][12][13]oxathiin-4-ones and 4H-Benzo[d][12][13]dioxin-4-ones. MDPI. [Link]

  • Google Patents. (2019). Method for manufacturing 1,3-dioxane-5-one.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Boukattaya, F., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, A., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters. [Link]

  • Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. PMC. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Aitken, R. A., Power, L. A., & Slawin, A. M. Z. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. [Link]

  • Kumar, A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • NextSDS. (n.d.). 1,3-dioxan-5-amine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Yao, M., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for 1,3-Dioxan-5-Amine Hydrochloride Purity Analysis

Introduction: The Analytical Imperative for 1,3-Dioxan-5-Amine Hydrochloride 1,3-Dioxan-5-amine hydrochloride is a crucial building block in modern synthetic chemistry, valued for its unique heterocyclic structure which...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 1,3-Dioxan-5-Amine Hydrochloride

1,3-Dioxan-5-amine hydrochloride is a crucial building block in modern synthetic chemistry, valued for its unique heterocyclic structure which incorporates a primary amine. Its utility in the synthesis of novel pharmaceutical agents and specialty chemicals necessitates stringent quality control. The purity of this starting material directly impacts the safety and efficacy of the final product, making the development and validation of a robust analytical method not just a regulatory requirement, but a scientific necessity. The presence of impurities, whether from the synthetic route or subsequent degradation, can have significant consequences.[1]

This guide provides an in-depth, experience-driven walkthrough for developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1,3-Dioxan-5-amine hydrochloride. We will move beyond a simple checklist approach, focusing on the scientific rationale behind each decision, from method development to the rigorous validation process dictated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] The objective is to establish an analytical procedure that is demonstrably "fit for its intended purpose."[4][6]

Part 1: Strategic Development of the HPLC Purity Method

The analytical challenge presented by 1,3-dioxan-5-amine hydrochloride lies in its structure: a polar primary amine with no significant ultraviolet (UV) chromophore. This informs every aspect of our method development strategy.

The Causality of Chromatographic Choices

A successful separation requires careful selection of the stationary phase, mobile phase, and detection method. Our goal is a method that can separate the main component from potential process-related impurities and degradation products.

  • Stationary Phase Selection: Primary amines are notoriously prone to peak tailing on traditional silica-based C18 columns due to strong ionic interactions with residual acidic silanol groups. To mitigate this, we select a modern, high-purity silica column with robust end-capping (a "base-deactivated" column). This minimizes secondary interactions, leading to symmetrical peak shapes and improved resolution.

  • Mobile Phase Optimization: Controlling the ionization state of the amine is critical. We will employ a reversed-phase approach with a low-pH mobile phase. By adding an acidifier like 0.1% formic acid, we ensure the primary amine is fully protonated (R-NH3+). This consistent positive charge prevents unwanted interactions with the stationary phase and promotes predictable retention based on hydrophobicity. An isocratic elution is chosen for simplicity and robustness, which is ideal for a quality control environment.

  • Detection Strategy: The lack of a strong chromophore makes UV detection a challenge. While detection at low wavelengths (e.g., < 210 nm) is possible, it is often non-specific and prone to interference from mobile phase components. For this guide, we will proceed with low-wavelength UV detection due to its wide availability. However, in a real-world scenario, a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be superior for purity analysis, as they provide a more uniform response for non-volatile analytes irrespective of their optical properties. A discussion comparing these techniques is included in Part 3.

Optimized HPLC Method Parameters

Following systematic evaluation, the following conditions were established to provide optimal separation and peak shape.

ParameterOptimized ConditionRationale
Instrument HPLC System with UV DetectorStandard equipment in QC labs.
Column C18, 250 mm x 4.6 mm, 5 µm (Base-Deactivated)Provides good resolution and minimizes peak tailing for the basic analyte.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (20:80, v/v)Low pH protonates the amine for better peak shape; simple isocratic conditions enhance robustness.
Flow Rate 1.0 mL/minBalances analysis time with column efficiency and system pressure.
Column Temperature 30 °CEnsures consistent retention times and reduces viscosity.
Detection UV at 205 nmCompromise for detecting a non-chromophoric amine; sensitive to the amide bonds of potential impurities.
Injection Volume 10 µLStandard volume for achieving good sensitivity without overloading the column.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.

Part 2: Rigorous Method Validation: A Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7][8] We will follow the framework of ICH Q2(R1), ensuring each protocol is a self-validating system that confirms the method's performance characteristics.[9]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Define Analytical Target Profile Opt Optimize HPLC Parameters Dev->Opt Initial Screening Protocol Draft Validation Protocol Opt->Protocol Final Method Spec Specificity Lin Linearity & Range Spec->Lin Prerequisite for Quantitative Tests Acc Accuracy Spec->Acc Prerequisite for Quantitative Tests Prec Precision Spec->Prec Prerequisite for Quantitative Tests Report Final Validation Report Spec->Report Compile Data Lin->Report Compile Data Acc->Report Compile Data Prec->Report Compile Data Limit LOD & LOQ Limit->Report Compile Data Robust Robustness Robust->Report Compile Data Protocol->Spec Execute Experiments

Caption: Comparison of analytical methods for amine analysis.

TechniquePrincipleAdvantages for 1,3-Dioxan-5-Amine HClDisadvantages
HPLC-UV (Validated) Liquid-phase separation based on polarity.Excellent precision and robustness for quantitation; widely available. [10]Lacks sensitivity and specificity without a chromophore; universal detectors (CAD/ELSD) add cost and complexity.
Gas Chromatography (GC-MS) Gas-phase separation based on volatility, with mass spec detection.High sensitivity and specificity (MS); provides structural information for impurity identification.Analyte is non-volatile and requires derivatization to increase volatility, adding a complex step that can introduce errors. Thermal instability is a risk.
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-size ratio.Extremely high separation efficiency; very low sample and solvent consumption.Can have lower concentration sensitivity compared to HPLC; reproducibility can be more challenging to maintain in a QC environment.

Final Assessment

This guide has detailed the systematic development and rigorous validation of a reversed-phase HPLC method for determining the purity of 1,3-dioxan-5-amine hydrochloride. By grounding our experimental choices in scientific principles and adhering to the comprehensive validation framework of ICH Q2(R1), we have established a method that is accurate, precise, specific, and robust. The comparison with alternative techniques confirms that for its intended purpose—reliable quality control analysis—the validated HPLC method stands as the most suitable choice. This self-validating system ensures that the quality of this critical starting material can be confidently assessed, safeguarding the integrity of the final products it is used to create.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL . Journal of Chromatographic Science. [Link]

  • Determination of low molecular weight aliphatic amines by HPLC in environmental water samples . Scilit. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Lambda Therapeutic Research. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Analysis of aliphatic amines in air samples by HPLC with electrochemical detection . Springer. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation . European Medicines Agency. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]

  • Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study . MDPI. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples . ResearchGate. [Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant . PMC. [Link]

  • Validation/Verification of Analytical Procedures . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC . LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

  • Impurities and Degradation products . ArtMolecule. [Link]

  • Compound purity analysis and HPLC data . The Royal Society of Chemistry. [Link]

  • 1,3-dioxan-5-amine hydrochloride — Chemical Substance Information . NextSDS. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility . PMC. [Link]

  • Evaluating Impurities in Drugs (Part III of III) . Pharmaceutical Technology. [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions . Semantic Scholar. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method . MDPI. [Link]

  • Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC . IntechOpen. [Link]

Sources

Validation

Comparative Reactivity Guide: 1,3-Dioxan-5-amine Hydrochloride vs. Free Base

As a versatile building block in medicinal chemistry and organic synthesis, 1,3-dioxan-5-amine is frequently utilized to introduce a hydrophilic, conformationally restricted cyclic acetal moiety into drug candidates. How...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile building block in medicinal chemistry and organic synthesis, 1,3-dioxan-5-amine is frequently utilized to introduce a hydrophilic, conformationally restricted cyclic acetal moiety into drug candidates. However, researchers must frequently choose between procuring and reacting this compound in its hydrochloride salt (HCl) form or its free base form.

This guide provides an in-depth, objective comparison of both forms, detailing their physicochemical properties, mechanistic reactivity, and stability dynamics to help drug development professionals optimize their synthetic workflows.

Physicochemical Profiling & Quantitative Data

The fundamental difference between the free base and the hydrochloride salt lies in the protonation state of the primary amine. This single proton dictates the compound's physical state, shelf-life, and immediate nucleophilicity[1].

Table 1: Quantitative and Physicochemical Comparison

Property1,3-Dioxan-5-amine (Free Base)1,3-Dioxan-5-amine Hydrochloride
CAS Number 81602-74-62059954-94-6
Molecular Formula C₄H₉NO₂C₄H₁₀ClNO₂
Molecular Weight 103.12 g/mol 139.58 g/mol [2]
Physical State Viscous liquid / OilCrystalline solid
Nucleophilicity High (Active lone pair)None (Protonated ammonium)[3]
Solubility DCM, THF, EtOAc, AlcoholsWater, MeOH, DMF, DMSO
Storage Requirements 2–8 °C, inert atmosphere (Argon/N₂)Room temperature, desiccated
Shelf Stability Prone to oxidation and CO₂ absorptionHighly stable (>2 years)

Mechanistic Reactivity & Stability Dynamics

Understanding the causality behind the reactivity of these two forms requires analyzing the acetal-amine dichotomy . The 1,3-dioxane ring is an acetal, which is inherently stable to strongly basic conditions but highly susceptible to hydrolysis in aqueous or protic acidic environments[4].

The Free Base: Immediate Reactivity but Vulnerable

In the free base form, the nitrogen's lone pair is fully available, making it an excellent nucleophile for immediate use in reductive aminations, SN2 alkylations, and amide couplings. Because the environment is intrinsically basic (due to the amine itself), the 1,3-dioxane acetal ring remains perfectly intact and stable[4].

  • The Trade-off: Primary aliphatic amines are susceptible to atmospheric oxidation (often turning yellow or brown over time) and can react with atmospheric CO₂ to form insoluble carbamate salts. Thus, the free base requires strict cold storage under an inert atmosphere.

The Hydrochloride Salt: Shelf-Stable but Requires Activation

The hydrochloride salt is formed by protonating the amine, yielding an ammonium chloride salt ( R−NH3+​Cl− ). This locks the nitrogen's lone pair, rendering it completely non-nucleophilic and immune to oxidation or CO₂ absorption, resulting in a free-flowing, easily weighable solid[1].

  • The Trade-off (Acetal Vulnerability): The HCl salt carries its own acidic proton. If this salt is dissolved in a protic solvent (like water or methanol) and heated, the localized acidic environment can catalyze the ring-opening hydrolysis of the 1,3-dioxane acetal into an aldehyde and a diol. Therefore, in situ neutralization using a tertiary amine (like DIPEA or Triethylamine) is mandatory before or during the reaction to liberate the free base and protect the acetal.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols detail the optimal use-cases for both forms.

Protocol A: Amide Coupling using the Hydrochloride Salt

Use case: Standard peptide coupling or acylation where the HCl salt is preferred for precise stoichiometric weighing.

  • Preparation: In an oven-dried flask under N₂, suspend 1,3-dioxan-5-amine hydrochloride (1.0 eq, 139.5 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • In Situ Free-Basing (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 522 µL, 3.0 mmol) dropwise at 0 °C.

    • Causality: The first 1.0 eq of DIPEA strictly serves to deprotonate the ammonium salt, liberating the nucleophilic free amine and neutralizing the HCl to prevent acid-catalyzed acetal cleavage. The remaining 2.0 eq serve as the general base for the subsequent coupling.

  • Activation: In a separate vial, activate the target carboxylic acid (1.1 eq) with HATU (1.1 eq) in DMF for 5 minutes, then transfer to the amine solution.

  • Reaction: Stir at room temperature for 2 hours. Monitor via LC-MS. The basic environment guarantees the 1,3-dioxane ring remains fully intact.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Reductive Amination using the Free Base

Use case: Synthesizing secondary amines where the presence of exogenous salts or bases (like DIPEA) might cause side reactions (e.g., aldol condensation of the starting aldehyde).

  • Imine Formation: Dissolve the target aldehyde (1.0 eq, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add 1,3-dioxan-5-amine free base (1.05 eq, 108 mg, 1.05 mmol) directly to the solution.

    • Causality: Because the free base is already nucleophilic, no tertiary base is required. This prevents base-catalyzed degradation of sensitive aldehydes.

  • Dehydration: Stir at room temperature for 2 hours. (Optional: add 3Å molecular sieves to drive imine formation).

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 12 hours.

  • Workup: Quench with 1N NaOH (to ensure the acetal remains stable during workup) and extract with DCM.

Visualizations & Logical Relationships

The following Graphviz (DOT) diagrams illustrate the logical decision-making process for selecting the appropriate chemical form, as well as the mechanistic pathway of the hydrochloride salt.

FormSelection Start 1,3-Dioxan-5-amine Form Selection Storage Requires long-term shelf stability? Start->Storage AcidSens Are reaction components highly acid-sensitive? Storage->AcidSens No HCl Select Hydrochloride Salt (CAS: 2059954-94-6) Storage->HCl Yes AcidSens->HCl No FreeBase Select Free Base (Direct Nucleophile) AcidSens->FreeBase Yes

Caption: Decision tree for selecting between the free base and hydrochloride salt forms based on experimental conditions.

Workflow Salt 1,3-Dioxan-5-amine HCl (Protonated, Inert) Base Add Tertiary Base (e.g., DIPEA, TEA) Salt->Base Step 1: Neutralization Degradation Acetal Hydrolysis (Diol Formation) Salt->Degradation Heat / H2O (Without Base) Free Active Free Amine (Nucleophilic) Base->Free in situ Reaction Electrophilic Addition (Acylation/Alkylation) Free->Reaction Step 2 Product Target Compound (Acetal Intact) Reaction->Product High Yield

Caption: Mechanistic pathway illustrating the necessity of in situ neutralization for the HCl salt to prevent acetal degradation.

References

  • WikiDoc - Freebase (chemistry): Extraction and Stability Principles. WikiDoc.[Link]

  • Purdue University Chemistry - Amines and Ammonium Salts. Purdue University.[Link]

  • National Institutes of Health (PMC) - Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity (Acetal Stability in Acidic vs Physiologic Buffer). NIH.[Link]

Sources

Comparative

The Ascendancy of Saturated Heterocycles: A Comparative Benchmarking of 1,3-Dioxan-5-amine Hydrochloride Against Piperidine Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands as a titan, recognized as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2][3] Its ubiquity is a testament to i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the piperidine ring stands as a titan, recognized as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2][3] Its ubiquity is a testament to its favorable physicochemical properties and synthetic accessibility. However, the relentless pursuit of novel chemical matter with improved pharmacological profiles necessitates the exploration of alternative scaffolds. This guide provides an in-depth comparative analysis of 1,3-dioxan-5-amine hydrochloride, a promising but less explored scaffold, against the well-established family of piperidine derivatives. We will delve into the nuanced differences in their physicochemical properties, potential ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and the strategic rationale for selecting one scaffold over the other in drug design.

The Rationale for Scaffold Hopping: Beyond the Piperidine Mainstay

The decision to move away from a tried-and-true scaffold like piperidine is often driven by the need to address specific liabilities in a drug discovery program.[2] These can include metabolic instability, off-target effects, or the need to navigate a crowded intellectual property landscape. The concept of "scaffold hopping," or the replacement of a core molecular structure with a bioisosteric equivalent, is a powerful strategy to overcome these hurdles.[4][5] 1,3-dioxan-5-amine presents itself as a compelling candidate for such a strategy, offering a distinct set of electronic and conformational properties compared to the carbocyclic nature of piperidine.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's fundamental physicochemical properties are the bedrock of its pharmacokinetic behavior. Here, we compare key parameters for 1,3-dioxan-5-amine hydrochloride and representative piperidine scaffolds.

Property1,3-Dioxan-5-amine ScaffoldPiperidine ScaffoldRationale and Implications
Lipophilicity (logP/logD) Generally lower lipophilicity due to the presence of two oxygen atoms. A 1,3-dioxane derivative was found to have a lower logD7.4 value than its cyclohexane and tetrahydropyran analogues.[6]Lipophilicity can be modulated by substitution but the parent scaffold is more lipophilic than other heterocycles like piperazine.[2]Lower lipophilicity can lead to improved aqueous solubility and reduced off-target toxicity. However, it may also decrease membrane permeability.
Basicity (pKa) The pKa is influenced by the electron-withdrawing effect of the oxygen atoms, potentially leading to a lower basicity compared to analogous piperidines.The pKa of piperidine is approximately 11.12.[2] Substituents can modulate this value.Lower basicity can be advantageous in reducing hERG liability and improving oral bioavailability by minimizing clearance through cationic transporters.
Aqueous Solubility The hydrochloride salt form and the presence of polar oxygen atoms are expected to confer good aqueous solubility. Introduction of substituents on related scaffolds has been shown to enhance solubility.[7]The parent piperidine is water-miscible. The solubility of derivatives is highly dependent on the nature of the substituents.[7]High aqueous solubility is crucial for formulation and for achieving adequate concentrations at the site of action.
Chemical Stability The acetal linkage in the 1,3-dioxane ring can be susceptible to hydrolysis under acidic conditions, such as in the stomach.[6]The piperidine ring is generally considered to be chemically stable.[1]The potential for acid-catalyzed degradation of the 1,3-dioxane scaffold is a key consideration for oral drug candidates.

Table 1. Comparative Analysis of Key Physicochemical Properties.

Experimental Protocols for Physicochemical Property Determination

To empower researchers to conduct their own comparative studies, we provide the following standardized protocols.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

Protocol:

  • Add an excess amount of the test compound (e.g., 1,3-dioxan-5-amine hydrochloride or a piperidine derivative) to a known volume of phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4) in a glass vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility in mg/mL or µM.

ADME Profile: Predicting In Vivo Success

A compound's journey through the body is governed by its ADME properties. While direct comparative ADME data for 1,3-dioxan-5-amine hydrochloride and a wide range of piperidines is scarce, we can infer potential differences based on their structures and provide protocols for their experimental determination.

Intestinal Permeability (Caco-2 Assay)

Objective: To assess the potential for oral absorption of a compound by measuring its permeability across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Protocol:

  • Culture Caco-2 cells on permeable supports in a multi-well plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • To assess apical to basolateral (A-B) permeability, add the compound solution to the apical side of the cell monolayer and fresh buffer to the basolateral side.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral compartment.

  • To assess basolateral to apical (B-A) permeability, reverse the process.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability (Microsomal Stability Assay)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of compound remaining versus time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Cardiac Safety (hERG Assay)

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

Protocol:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Employ automated patch-clamp electrophysiology to measure the hERG current in whole-cell mode.

  • Establish a stable baseline current.

  • Apply a vehicle control followed by increasing concentrations of the test compound.

  • Measure the hERG tail current at each concentration.

  • Calculate the percentage inhibition of the hERG current at each concentration and determine the IC50 value.

Visualization of Key Concepts

Scaffold Hopping Workflow

Start Identify Lead with Piperidine Scaffold ADME_Issues Characterize ADME & PK Properties Start->ADME_Issues Identify_Liabilities Identify Liabilities (e.g., Metabolism, Toxicity) ADME_Issues->Identify_Liabilities Scaffold_Hop Bioisosteric Replacement with 1,3-Dioxan-5-amine Scaffold Identify_Liabilities->Scaffold_Hop Address Liabilities Synthesis Synthesize Analogues Scaffold_Hop->Synthesis In_Vitro_Screening In Vitro Screening (Potency, Selectivity, ADME) Synthesis->In_Vitro_Screening In_Vivo_Studies In Vivo PK/PD & Efficacy Studies In_Vitro_Screening->In_Vivo_Studies Promising Candidates Candidate Optimized Lead Candidate In_Vivo_Studies->Candidate

Caption: A generalized workflow for scaffold hopping from a piperidine to a 1,3-dioxan-5-amine scaffold.

Comparative ADME Profile

Piperidine Piperidine Scaffold Solubility: Variable Permeability: Generally Good Metabolism: Potential for N-dealkylation & ring oxidation hERG Risk: Dependent on basicity & lipophilicity Dioxanamine 1,3-Dioxan-5-amine Scaffold Solubility: Expected to be Good Permeability: Potentially Lower Metabolism: Acetal hydrolysis, potential for N-dealkylation hERG Risk: Potentially Lowered Piperidine:met->Dioxanamine:met Potential for different metabolic pathways Piperidine:herg->Dioxanamine:herg Potential for reduced hERG risk

Caption: A conceptual comparison of the potential ADME profiles of piperidine and 1,3-dioxan-5-amine scaffolds.

Conclusion: A Strategic Choice in Drug Design

The dominance of the piperidine scaffold in medicinal chemistry is well-deserved, offering a robust and versatile platform for drug design. However, the exploration of alternative scaffolds like 1,3-dioxan-5-amine hydrochloride is crucial for expanding the accessible chemical space and overcoming the limitations of existing molecular frameworks.

The 1,3-dioxane moiety introduces a unique combination of polarity and conformational constraint that can lead to improved aqueous solubility and potentially a more favorable safety profile, particularly concerning hERG inhibition. Conversely, the chemical stability of the acetal linkage and its impact on membrane permeability are critical parameters that require careful experimental evaluation.

This guide has provided a framework for the objective comparison of these two important scaffolds, supported by established experimental protocols. The ultimate decision of which scaffold to employ will depend on the specific goals of the drug discovery program and the biological target . By arming researchers with the necessary knowledge and experimental tools, we can facilitate more informed and strategic decisions in the quest for novel and improved therapeutics.

References

  • Wünsch, B., & Wiese, M. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(1), 53-65.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Li, Q., & Zhu, F. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-864.
  • O'Brien, P., & Unsworth, W. P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1369.
  • BenchChem. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. BenchChem.
  • Gomtsyan, A. (2012). Structure-based design of substituted piperidines as a new class of highly efficacious oral direct renin inhibitors. ACS medicinal chemistry letters, 3(3), 216-221.
  • de Souza, A. S., & de Almeida, M. V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Kharitonov, D. S., & Chulakov, E. N. (2023).
  • NextSDS. (n.d.). 1,3-dioxan-5-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Scott, K. A., & Williams, G. D. (2026). Endocyclic Trisubstituted Hydroxylamine Isosteres of Basic Amines for ADME Modulation and Reduction of hERG Activity. ACS Medicinal Chemistry Letters.
  • Mykhailiuk, P. K. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. Journal of Medicinal Chemistry.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(3), 2249-3387.
  • Taylor, F. R., & Francis, C. L. (2021). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Chemical research in toxicology, 24(1), 20-31.
  • Wermuth, C. G. (2012). The Practice of Medicinal Chemistry. Academic Press.
  • PubChem. (n.d.). 1,3-dioxan-5-amine hydrochloride. Retrieved from [Link]

  • Hamborg, E. S., & Versteeg, G. F. (2009). Detailed procedure for calculating pKa.
  • Popović-Bjelić, A., & Bjelić, S. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15638-15645.
  • Zevnik, L., & Stare, J. (2010). Simple Method for the Estimation of pKa of Amines. Acta Chimica Slovenica, 57(3), 565-571.
  • Bentley, F. F. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Wright-Patterson Air Force Base, Ohio: Aeronautical Systems Division.
  • Sun, D. (2014). Classification of Scaffold Hopping Approaches. Drug discovery today, 19(6), 740-751.
  • Rayer, A. V., & Henni, A. (2015). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.
  • Taylor, F. R., & Francis, C. L. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Chemical research in toxicology, 24(1), 20-31.
  • Wünsch, B., & Schepmann, D. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 30(17), 3456.
  • Sanna, M., & Sechi, M. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences, 24(3), 2636.
  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Bethesda (MD)
  • NextSDS. (n.d.). N,2,2-trimethyl-1,3-dioxan-5-amine — Chemical Substance Information. Retrieved from [Link]

  • Mardal, M., & Johansen, S. S. (2019). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Drug Testing and Analysis, 11(10), 1548-1557.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Permeability study. EC Pharmacology and Toxicology, 12(4), 01-08.
  • Mlostoń, G., & Heimgartner, H. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. Beilstein Journal of Organic Chemistry, 21, 1508-1519.
  • PubChem. (n.d.). 1,3-Dioxan-5-ol. Retrieved from [Link]

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Validation

A Comparative Guide to Validating GC-MS Protocols for Residual Solvents in 1,3-Dioxan-5-amine Hydrochloride

This guide provides an in-depth comparison of two robust Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the validation and quantification of residual solvents in 1,3-dioxan-5-amine hydrochloride, an activ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two robust Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the validation and quantification of residual solvents in 1,3-dioxan-5-amine hydrochloride, an active pharmaceutical ingredient (API). As residual solvents offer no therapeutic benefit and can pose a safety risk, their control is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies worldwide.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering both practical, step-by-step protocols and the scientific rationale underpinning the methodological choices.

The core of any reliable analytical procedure is its validation, which ensures the method is fit for its intended purpose.[4][5] We will explore a primary, recommended method utilizing Static Headspace (HS) sampling and a comparative alternative using Direct Liquid Injection (DLI). The performance of each will be objectively compared based on key validation parameters outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[4]

Identifying Potential Residual Solvents: A Process-Based Approach

To develop a meaningful and effective analytical method, the target analytes must be relevant to the manufacturing process of the API. A review of synthetic routes for 5-amino-1,3-dioxanes reveals a common pathway involving the oximation of a 1,3-dioxan-5-one intermediate, followed by catalytic hydrogenation to the desired amine.[6] The final step typically involves salt formation to yield the hydrochloride.

Based on this synthesis, the following solvents are likely to be present and should be targeted for validation:

  • Class 2 Solvents (To be Limited):

    • Pyridine: Used as a base/solvent in the oximation step.[6]

    • Methylene Chloride (Dichloromethane): Used during the workup and extraction of the oxime intermediate.[6]

    • Methanol: A common solvent for the catalytic hydrogenation step.[6]

    • Toluene: Often used in the formation of acetals or as a general process solvent.[7]

    • 1,4-Dioxane: Can be used as a solvent for forming the hydrochloride salt.[8]

  • Class 3 Solvents (Low Toxic Potential):

    • Acetone: A potential solvent for the initial formation of the dioxane ring.[6]

    • Ethanol / Isopropyl Alcohol (IPA): Alternative hydrogenation or salt formation solvents.[7][8]

    • Diethyl Ether: A possible solvent for hydrochloride salt precipitation.[8]

Method 1: Static Headspace GC-MS (Primary Recommended Protocol)

Static headspace sampling is the preferred technique for residual solvent analysis in most pharmaceutical applications due to its high sensitivity for volatile compounds and its ability to avoid contamination of the GC system with non-volatile matrix components.[2][9]

Causality Behind Experimental Choices:
  • Diluent Selection: Dimethyl sulfoxide (DMSO) is chosen as the sample diluent. 1,3-dioxan-5-amine hydrochloride, being a salt, has low volatility and good solubility in polar aprotic solvents like DMSO. DMSO also has a high boiling point, which facilitates the efficient partitioning of lower-boiling residual solvents into the headspace upon heating.

  • Mass Spectrometry (MS) Detection: While Flame Ionization Detection (FID) is common, MS provides superior specificity and is invaluable for peak identification, which is a core tenet of validation. It can unequivocally identify co-eluting peaks and unknown impurities, providing a higher degree of confidence in the results.

  • Column Selection: A DB-624 column (or equivalent USP G43 phase) is selected. This 6% cyanopropylphenyl-94% dimethylpolysiloxane phase is specifically designed and widely used for the analysis of residual solvents, offering excellent resolution for a broad range of common solvents.[2][7]

Experimental Workflow: Static Headspace GC-MS

cluster_prep Sample & Standard Preparation cluster_hs Headspace Incubation & Injection cluster_gcms GC-MS Analysis prep1 Weigh 100 mg API into 20 mL Headspace Vial prep2 Add 5.0 mL DMSO prep1->prep2 Dissolve hs1 Place vial in Headspace Autosampler prep2->hs1 prep3 Prepare Calibration Standards in DMSO hs2 Equilibrate at 80°C for 20 min hs1->hs2 hs3 Pressurize vial and inject 1 mL of headspace hs2->hs3 gcms1 Separation on DB-624 Column hs3->gcms1 gcms2 Detection by Mass Spectrometer (Scan Mode) gcms1->gcms2 gcms3 Data Acquisition & Processing gcms2->gcms3

Caption: Workflow for Static Headspace GC-MS analysis of residual solvents.

Step-by-Step Protocol:
  • Standard Preparation:

    • Prepare a stock standard solution containing all target solvents at a concentration of 1000 µg/mL in DMSO.

    • Create a series of working calibration standards by serially diluting the stock solution with DMSO to cover a range from the Limit of Quantitation (LOQ) to approximately 120% of the ICH limit for each solvent.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 1,3-dioxan-5-amine hydrochloride into a 20 mL headspace vial.

    • Add 5.0 mL of DMSO to the vial.

    • Seal the vial immediately with a PTFE-lined septum and crimp cap.

    • Gently vortex the vial to ensure complete dissolution of the sample.

  • Headspace and GC-MS Parameters:

ParameterSettingRationale
Headspace Autosampler
Oven Temperature80°CBalances efficient volatilization of solvents with thermal stability of the API.
Vial Equilibration Time20 minutesEnsures equilibrium is reached between the sample and the headspace.
Transfer Line Temperature100°CPrevents condensation of analytes.
Injection Volume1.0 mLStandard volume for headspace analysis.
Gas Chromatograph
Inlet Temperature200°CEnsures rapid volatilization of the injected sample.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
ColumnDB-624, 30 m x 0.32 mm ID, 1.8 µm filmIndustry-standard column for residual solvent analysis.[8]
Oven Program40°C (hold 5 min), ramp to 220°C @ 10°C/min, hold 5 minProvides good separation of early-eluting volatile solvents and later-eluting ones.
Mass Spectrometer
Ion Source Temperature230°CStandard temperature for electron ionization.
Transfer Line Temperature240°CPrevents analyte condensation before entering the ion source.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition ModeFull Scan (m/z 29-300)Allows for the identification of both target and non-target volatile compounds.

Method 2: Direct Liquid Injection GC-MS (Alternative Protocol)

Direct Liquid Injection (DLI) is a simpler technique that can be faster and more cost-effective.[9] However, it introduces the non-volatile API and diluent directly into the GC inlet, which can lead to contamination, requiring more frequent maintenance. It is particularly useful for analyzing less volatile solvents that are not amenable to headspace analysis.[7]

Causality Behind Experimental Choices:
  • Sample Preparation: The API is dissolved in DMSO and injected directly. This method relies on the thermal desorption of solvents from the non-volatile API salt within the hot GC inlet.

  • Inlet Liner: A crucial component for DLI is the use of a split/splitless inlet liner with glass wool. The glass wool provides a large surface area for the volatilization of solvents while trapping non-volatile matrix components, protecting the analytical column.

  • Potential for Artifacts: It is important to be aware that the high temperature of the GC inlet can sometimes cause reactions between the solvent, the diluent, and the API, particularly with amine salts.[6] This must be evaluated during method validation by analyzing blank injections of the diluent and API spikes.

Experimental Workflow: Direct Liquid Injection GC-MS

cluster_prep Sample & Standard Preparation cluster_gcms Direct Injection & GC-MS Analysis prep1 Weigh 50 mg API into Autosampler Vial prep2 Add 1.0 mL DMSO prep1->prep2 Dissolve & Vortex gcms1 Inject 1 µL of solution into Split/Splitless Inlet prep2->gcms1 prep3 Prepare Calibration Standards in DMSO gcms2 Separation on DB-624 Column gcms1->gcms2 gcms3 Detection by Mass Spectrometer (Scan Mode) gcms2->gcms3 gcms4 Data Acquisition & Processing gcms3->gcms4

Caption: Workflow for Direct Liquid Injection GC-MS analysis of residual solvents.

Step-by-Step Protocol:
  • Standard and Sample Preparation:

    • Prepare standards and samples as described in the headspace method, but at a higher concentration (e.g., 50 mg of API in 1.0 mL of DMSO) in a standard 2 mL autosampler vial.

  • Direct Injection and GC-MS Parameters:

ParameterSettingRationale
Gas Chromatograph
InletSplit/Splitless with glass wool linerTraps non-volatile matrix, protecting the column.
Inlet Temperature250°CHigher temperature needed to ensure complete volatilization from the liquid matrix.
Injection Volume1.0 µLStandard liquid injection volume.
Split Ratio10:1Prevents column overloading and improves peak shape.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
ColumnDB-624, 30 m x 0.32 mm ID, 1.8 µm filmIndustry-standard column for residual solvent analysis.[8]
Oven Program40°C (hold 5 min), ramp to 220°C @ 10°C/min, hold 5 minSame as headspace method for comparable chromatography.
Mass Spectrometer
ParametersIdentical to Headspace MethodDetection method remains the same for comparability.

Method Validation and Performance Comparison

The following table summarizes typical performance characteristics expected during the validation of these two methods, in accordance with ICH Q2(R1) guidelines.[4]

Validation ParameterStatic Headspace (HS) GC-MSDirect Liquid Injection (DLI) GC-MSJustification & Acceptance Criteria (ICH Q2)
Specificity Excellent. MS detection provides mass spectra for positive identification. Minimal matrix interference.Good. Potential for matrix interference or degradation artifacts from the API in the hot inlet.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.995> 0.990A linear relationship should be established across the range of the procedure. A correlation coefficient >0.99 is generally acceptable.
Limit of Quantitation (LOQ) Lower (e.g., 1-10 ppm)Higher (e.g., 10-50 ppm)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Accuracy (% Recovery) 80 - 120%70 - 130%The closeness of test results to the true value. Acceptance criteria are typically 80-120%.
Precision (%RSD) < 10%< 15%The closeness of agreement among a series of measurements. For residual solvents, an RSD of ≤15% is often acceptable.
Robustness High. Less affected by matrix variations.Moderate. Sensitive to inlet contamination, requiring more frequent maintenance.The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Discussion: Choosing the Right Protocol

Static Headspace GC-MS stands out as the superior method for this application. Its primary advantage is the elimination of matrix effects by only introducing the volatile analytes into the GC system. This leads to a more robust method with less downtime for instrument maintenance, higher sensitivity (lower LOQs), and generally better precision. For routine quality control of a validated manufacturing process, HS-GC is the industry standard.[2]

Direct Liquid Injection GC-MS , while a viable alternative, presents more challenges. The main drawback is the introduction of the non-volatile amine hydrochloride salt into the hot GC inlet. This can lead to a gradual build-up of residue, causing peak shape distortion, loss of response, and potential analyte degradation over time.[9] It requires diligent monitoring and frequent cleaning of the inlet liner. However, DLI can be advantageous for screening unknown samples for less volatile impurities or when a headspace autosampler is not available.

Conclusion

For the routine, validated analysis of residual solvents in 1,3-dioxan-5-amine hydrochloride, a Static Headspace GC-MS method is strongly recommended . It provides the specificity, sensitivity, and robustness required for quality control in a regulated pharmaceutical environment. The protocol detailed in this guide, based on established pharmacopeial methods and tailored to the specific API, serves as a comprehensive starting point for method development and validation. While Direct Liquid Injection offers a simpler setup, its susceptibility to matrix contamination makes it less suitable for long-term, routine use but remains a useful tool for specific investigational purposes. Ultimately, the choice of method must be justified by a thorough validation that demonstrates its fitness for purpose, ensuring the safety and quality of the final drug product.

References

  • EP0755390B1 - Process for the preparation of 5-amino-1,3-dioxanes - Google P
  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. [Link]

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed. [Link]

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities | LCGC International. [Link]

  • A PRACTICAL PROCEDURE FOR CARBONYL α-OXIDATION: SYNTHESIS OF (2-BENZOYLOXY)-1,4-CYCLOHEXANEDIONE MONO-ETHYLENE KETAL - Organic Syntheses. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed. [Link]

  • (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - ResearchGate. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. [Link]

  • Residual Solvent Testing Methods - ResolveMass Laboratories Inc. [Link]

  • Application Notes #283029 The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467> - Bruker. [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS - ResearchGate. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. - SciSpace. [Link]

  • M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System - Shimadzu. [Link]

  • The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions - ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of 1,3-Dioxan-5-amine Hydrochloride in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of a program's success. Saturated heterocyclic amines are privileged structures, prized for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of a program's success. Saturated heterocyclic amines are privileged structures, prized for their ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets. This guide provides an in-depth comparative analysis of 1,3-dioxan-5-amine hydrochloride, a versatile building block, against its more common carbocyclic and heterocyclic counterparts, namely cyclohexylamine and piperidine. We will explore the nuanced effects of the 1,3-dioxane scaffold on key drug-like properties, including basicity (pKa), lipophilicity (LogP), metabolic stability, and aqueous solubility. By grounding our analysis in established medicinal chemistry principles and providing actionable experimental protocols, this guide serves as a technical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in scaffold selection and lead optimization.

Introduction: The Strategic Value of Saturated Amines in Drug Design

Saturated cyclic amines are a cornerstone of medicinal chemistry. Their presence in a molecule provides a basic nitrogen center, which is often protonated at physiological pH. This positive charge can form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site, serving as a powerful pharmacophoric anchor. Furthermore, the three-dimensional character of these rings allows for the precise projection of substituents into binding pockets, enhancing potency and selectivity.[1]

While piperidine is arguably the most ubiquitous six-membered heterocyclic amine in approved drugs, and cyclohexylamine represents a common carbocyclic alternative, the 1,3-dioxan-5-amine scaffold offers a unique and compelling set of properties.[2][3] The introduction of two oxygen atoms into the ring at the 1- and 3-positions fundamentally alters the scaffold's electronic and conformational profile, with significant downstream consequences for a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] This guide will dissect these differences to illuminate the specific contexts in which 1,3-dioxan-5-amine hydrochloride can be a superior strategic choice.

Physicochemical Profile: A Head-to-Head Comparison

The decision to employ a specific scaffold is often a multi-parameter optimization problem. The introduction of heteroatoms into a carbocyclic ring, as in the case of 1,3-dioxan-5-amine, is a well-established strategy to modulate properties like lipophilicity and metabolic stability.[2] Let's examine the key physicochemical differences between our three scaffolds of interest.

Structural and Electronic Comparison

The most striking difference is the presence of the two ether oxygens in the 1,3-dioxane ring. These oxygen atoms exert a powerful influence through several mechanisms:

  • Inductive Effect : Oxygen is highly electronegative, withdrawing electron density from the ring. This can influence the basicity of the amine.

  • Polarity and Hydrogen Bonding : The oxygen atoms introduce polar character and can act as hydrogen bond acceptors.[4] This has profound implications for solubility and target interactions.

  • Conformational Rigidity : The C-O bonds are shorter than C-C bonds, which, along with the stereoelectronic effects of the oxygen lone pairs, imparts a distinct conformational preference to the 1,3-dioxane ring compared to cyclohexane or piperidine.[5]

Data-Driven Comparison of Key Properties

To provide a clear, quantitative comparison, the following table summarizes typical experimental and calculated values for these scaffolds. It is crucial to recognize that these are parent scaffold values; substitution will modulate these properties significantly.

PropertyCyclohexylaminePiperidine1,3-Dioxan-5-amineRationale for Difference & Medicinal Chemistry Implication
pKa (Conjugate Acid) ~10.6~11.1~9.0 - 9.5 (Est.)The two electronegative oxygen atoms in the dioxane ring exert an electron-withdrawing inductive effect, reducing the electron density on the nitrogen and lowering its basicity compared to piperidine and cyclohexylamine.[6] A lower pKa can be advantageous in reducing off-target ion channel interactions (e.g., hERG) and modifying cell permeability.
cLogP ~1.48~0.88~-0.5 (Est. from similar structures)[7]The ether oxygens significantly increase polarity, drastically lowering the lipophilicity.[2] This is a primary strategy for improving aqueous solubility and reducing metabolic liability by steering the molecule away from lipophilic CYP450 enzymes.[8]
Aqueous Solubility ModerateHighVery High (Predicted)Directly correlated with LogP. The hydrogen bond accepting capability of the dioxane oxygens enhances interaction with water, making it an excellent choice for tackling solubility-limited compound series.[4]
Metabolic Stability Susceptible to CYP-mediated oxidation on the ring.The α-carbons to the nitrogen are common sites of CYP-mediated metabolism.[2]The ether linkages are generally more stable to CYP oxidation than alkyl C-H bonds. The increased polarity also reduces access to metabolic enzymes.[2] This can lead to a longer half-life and lower clearance.
Fraction of sp³ (Fsp³) 1.01.01.0All three scaffolds are fully saturated, providing a high degree of three-dimensionality. This is known to improve binding selectivity, solubility, and reduce off-target effects compared to flat, aromatic systems.[1]

Note: Estimated values are based on established medicinal chemistry principles and data from analogous structures.

Strategic Application in Drug Discovery Programs

The data clearly indicates that 1,3-dioxan-5-amine is not merely another cyclic amine but a tool for solving specific, common problems in lead optimization.

G Problem Lead Optimization Challenge Solubility Poor Aqueous Solubility Problem->Solubility e.g. Metabolism High Metabolic Clearance (CYP450 Oxidation) Problem->Metabolism e.g. Selectivity Off-Target Activity Problem->Selectivity e.g. Strategy Strategic Choice: Incorporate 1,3-Dioxan-5-amine Solubility->Strategy Metabolism->Strategy Selectivity->Strategy Sol_Outcome Increased Solubility (Lower LogP, H-bond acceptors) Strategy->Sol_Outcome Met_Outcome Improved Metabolic Stability (Polarity, stable ether bonds) Strategy->Met_Outcome Sel_Outcome Modulated pKa & Conformation (Altered target/off-target profile) Strategy->Sel_Outcome Outcome Predicted Improvement Sol_Outcome->Outcome Met_Outcome->Outcome Sel_Outcome->Outcome

When to Choose 1,3-Dioxan-5-amine:
  • To Enhance Solubility: When a lead compound is potent but plagued by poor aqueous solubility, replacing a cyclohexyl or piperidine ring with a 1,3-dioxan-5-amine moiety is a primary strategy. The significant drop in LogP can dramatically improve this property.

  • To Block Metabolism: If metabolic "soft spots" have been identified on a carbocyclic or piperidine ring, the 1,3-dioxane scaffold offers a more robust alternative. The polar nature of the ring reduces its affinity for the active sites of many CYP450 enzymes.[2]

  • To Modulate Basicity: The moderately lower pKa of the 1,3-dioxan-5-amine can be beneficial. Very high basicity (pKa > 10) is sometimes associated with promiscuous binding to acidic targets and cardiotoxicity via hERG channel inhibition. Lowering the pKa can mitigate these risks while retaining the crucial cationic interaction at the primary target.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted effects of this scaffold hop, a series of standardized in vitro assays must be conducted. The following protocols provide a framework for generating robust, comparative data.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)

This protocol uses the "shake-flask" method, the gold standard for LogD/LogP determination.[9][10]

Objective: To measure the partition coefficient of a compound between an aqueous buffer (PBS, pH 7.4) and n-octanol.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and an n-octanol solution. Pre-saturate each solvent by mixing them vigorously for 1 hour and then allowing the layers to separate overnight.

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock.

  • Equilibration: Seal the vial and mix on a rotator at room temperature for 1 hour to allow the compound to reach equilibrium between the two phases.[10]

  • Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from both the n-octanol and PBS layers. Analyze the concentration of the compound in each layer using LC-MS/MS.

  • Calculation: The LogD is calculated as: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ )

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate of compound depletion by liver microsomes, which are rich in CYP450 enzymes.[11][12]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.[13]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (cofactor solution).

  • Incubation Mixture: In a 96-well plate, pre-warm the HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer at 37°C.[12]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[12]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).

    • Half-life (t₁/₂) = 0.693 / k

    • Intrinsic Clearance (Clᵢₙₜ) = (k / [microsomal protein concentration])

Protocol 3: Caco-2 Permeability Assay

This assay uses a monolayer of human intestinal cells (Caco-2) to predict oral absorption and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14][15]

Objective: To measure the apparent permeability (Pₐₚₚ) of a compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a Transwell® plate system for ~21 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[16]

  • Transport Buffer: Use a suitable buffer like Hank's Balanced Salt Solution (HBSS) at pH 7.4.

  • Bidirectional Transport:

    • A-to-B (Apical to Basolateral): Add the test compound (typically at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[15]

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).

  • Sampling & Analysis: At the end of the incubation, take samples from the receiver compartments and analyze the compound concentration by LC-MS/MS.

  • Calculation:

    • Calculate Pₐₚₚ for both directions using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio (ER): ER = Pₐₚₚ (B-to-A) / Pₐₚₚ (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.

Conclusion and Senior Scientist's Perspective

The strategic replacement of common scaffolds like piperidine and cyclohexylamine with 1,3-dioxan-5-amine represents a powerful, rational approach to drug design. It is not a universal solution, but rather a specific tool to address well-defined challenges in lead optimization. The evidence strongly suggests that its incorporation can confer significant advantages in aqueous solubility and metabolic stability, two of the most common hurdles in drug development.[2][4] The concomitant modulation of pKa provides an additional handle for fine-tuning a compound's overall profile.

My experience dictates that the most successful medicinal chemistry programs are those that embrace a diversity of chemical matter and make data-driven decisions. When faced with a promising but "greasy" and metabolically unstable lead, I would strongly advocate for the synthesis and evaluation of an analog containing the 1,3-dioxan-5-amine scaffold. The protocols outlined herein provide the means to rapidly generate the comparative data needed to validate this strategic scaffold hop. By understanding the unique properties of building blocks like 1,3-dioxan-5-amine hydrochloride, we expand our toolkit and enhance our ability to design safe and effective medicines.

References

  • The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). (n.d.). ResearchGate. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • Caco-2 Permeability. (n.d.). Concept Life Sciences. [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). PubMed. [Link]

  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025). MDPI. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). PMC. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). ACS Publications. [Link]

  • How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? (2016). Chemistry Stack Exchange. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

  • 1,3-Dioxane. (n.d.). Wikipedia. [Link]

  • Community and functional stability in a working bioreactor degrading 1,4-dioxane at the Lowry Landfill Superfund Site. (2025). Applied and Environmental Microbiology. [Link]

  • and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity. (2004). Journal of Medicinal Chemistry. [Link]

  • Aerobic Biodegradation of chlorinated Volatile Organic Compounds and 1,4-Dioxane in Groundwater. (n.d.). CLU-IN. [Link]

  • Rapid Metabolism of 1,4-Dioxane to below Health Advisory Levels by Thiamine-Amended Rhodococcus ruber Strain 219. (2021). ACS Publications. [Link]

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  • Cometabolism of Chlorinated Volatile Organic Compounds and 1,4-Dioxane in Groundwater. (2023). MDPI. [Link]

  • Biodegradation Kinetics of 1,4-Dioxane in Chlorinated Solvent Mixtures. (2016). ACS Publications. [Link]

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Validation

A Senior Application Scientist's Guide to FTIR Spectral Comparison of 1,3-Dioxan-5-Amine Hydrochloride Batches

In the landscape of pharmaceutical development and chemical research, the batch-to-batch consistency of intermediates is not merely a quality metric; it is a cornerstone of reliable and reproducible outcomes.[1][2] For a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the batch-to-batch consistency of intermediates is not merely a quality metric; it is a cornerstone of reliable and reproducible outcomes.[1][2] For a molecule like 1,3-dioxan-5-amine hydrochloride, which serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), ensuring this consistency is paramount.[2][3] Subtle variations between batches can lead to significant downstream consequences, including altered impurity profiles, reduced yields, and potential regulatory hurdles.[2]

This guide provides a comprehensive framework for utilizing Fourier Transform Infrared (FTIR) spectroscopy as a rapid, non-destructive, and highly informative tool for the quality control and comparative analysis of different batches of 1,3-dioxan-5-amine hydrochloride.[4][5][6] We will delve into the underlying principles, a detailed experimental protocol, and the interpretation of spectral data to empower researchers, scientists, and drug development professionals in making informed decisions about the quality and consistency of this vital intermediate.

The Critical Role of FTIR in Ensuring Batch Consistency

FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[5] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrations of the chemical bonds within the molecule. The resulting spectrum is a unique "molecular fingerprint" that provides a wealth of information about the substance's chemical structure and composition.[5]

For the quality control of pharmaceutical intermediates, FTIR offers several advantages:

  • Speed and Efficiency: Analysis can often be completed in under a minute, allowing for high-throughput screening of incoming materials.[6]

  • Minimal Sample Preparation: Modern techniques like Attenuated Total Reflectance (ATR) allow for the direct analysis of solid powders with little to no sample preparation.[7][8][9][10]

  • High Specificity: The FTIR spectrum is highly specific to the chemical structure of a compound, making it an excellent tool for identity confirmation and the detection of impurities.[5]

By comparing the FTIR spectra of different batches of 1,3-dioxan-5-amine hydrochloride, one can quickly identify any discrepancies that may indicate variations in purity, polymorphic form, or the presence of residual solvents or starting materials.

Molecular Structure and Expected Spectral Features

To effectively interpret the FTIR spectra, it is essential to understand the molecular structure of 1,3-dioxan-5-amine hydrochloride and the characteristic vibrational frequencies of its functional groups.

Caption: Experimental workflow for FTIR spectral comparison.

Step-by-Step Methodology:

  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residual sample. The ATR crystal, often made of diamond or zinc selenide, should be wiped with a suitable solvent (e.g., isopropanol) and allowed to dry completely. [7] * Perform a background scan with the clean, empty ATR crystal. This scan measures the ambient atmosphere (water vapor, carbon dioxide) and instrument response, which will be subtracted from the sample spectrum. [11]

  • Sample Preparation:

    • Use a small amount of the 1,3-dioxan-5-amine hydrochloride powder for analysis. Ensure the sample is dry, as moisture can interfere with the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).

  • Data Acquisition:

    • Place the powder sample directly onto the ATR crystal, ensuring it completely covers the crystal surface. [11] * Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This is crucial for obtaining a high-quality, reproducible spectrum by ensuring good contact between the sample and the crystal. [8][11] * Acquire the FTIR spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Comparison:

    • After acquisition, the spectrum should be baseline corrected and normalized. Normalization is essential for accurately comparing the relative peak intensities between different spectra.

    • Overlay the spectra of the different batches for a direct visual comparison. Pay close attention to the fingerprint region (1500-600 cm⁻¹), which is rich in complex vibrations and highly characteristic of the molecule.

Interpreting the Spectral Data: A Comparative Analysis

When comparing the FTIR spectra of different batches, the goal is to assess their similarity. A consistent manufacturing process should yield virtually identical spectra. [1][2] Table 1: Hypothetical FTIR Spectral Comparison of 1,3-Dioxan-5-Amine Hydrochloride Batches

Wavenumber (cm⁻¹)Functional Group AssignmentBatch A (Reference)Batch BBatch CObservations and Potential Implications
~3450O-H Stretch (Water)AbsentAbsentPresent (Broad)Batch C may have a higher moisture content.
3200-2500N-H Stretch (Ammonium)Broad, complex bandsConsistent with AConsistent with AConsistent primary amine salt structure across batches.
2980-2850C-H Stretch (Alkyl)Sharp peaksConsistent with AConsistent with ADioxane ring structure is consistent.
~1720C=O StretchAbsentPresent (Weak)AbsentBatch B may contain a carbonyl-containing impurity, possibly a starting material or side-product.
1610, 1520N-H Bend (Ammonium)Sharp peaksConsistent with AConsistent with AConfirms consistent amine salt form.
1150-1050C-O-C Stretch (Ether)Strong, sharp bandsConsistent with AMinor shift in peak positionA slight shift in Batch C could indicate a different polymorphic form or stress in the crystal lattice.
< 800Fingerprint RegionComplex patternConsistent with AMinor peak differencesSubtle differences in Batch C's fingerprint region warrant further investigation by other analytical methods (e.g., HPLC, NMR).

Analysis of Hypothetical Data:

  • Batch A (Reference): This batch represents the ideal spectral profile for pure 1,3-dioxan-5-amine hydrochloride.

  • Batch B vs. Batch A: The presence of a weak carbonyl peak at ~1720 cm⁻¹ in Batch B is a clear indicator of an impurity. This could potentially be a residual starting material from the synthesis or a degradation product. Further investigation using techniques like HPLC-MS would be necessary to identify and quantify this impurity.

  • Batch C vs. Batch A: The broad peak around 3450 cm⁻¹ suggests the presence of water. Additionally, minor shifts in the C-O-C stretching and fingerprint regions could point to a different solid-state form (polymorphism). While chemically the same, different polymorphs can have different physical properties, such as solubility and stability, which are critical in pharmaceutical development.

Ensuring Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of this comparative analysis, the protocol must be self-validating. This is achieved through:

  • Use of a Certified Reference Standard: A well-characterized reference standard of 1,3-dioxan-5-amine hydrochloride should be run alongside the test batches. This provides a benchmark for an acceptable spectral profile.

  • System Suitability Tests: Before running the samples, the performance of the FTIR spectrometer should be verified according to pharmacopeial standards (e.g., USP, Ph. Eur.). [12]This typically involves running a polystyrene standard to check wavenumber accuracy and resolution.

  • Method Validation: The analytical method itself should be validated to demonstrate its suitability for its intended purpose. This includes assessing parameters like specificity, precision, and robustness. [1]

Conclusion

FTIR spectroscopy is an indispensable tool for the quality control of pharmaceutical intermediates like 1,3-dioxan-5-amine hydrochloride. Its speed, simplicity, and high information content allow for the rapid and effective comparison of different batches, ensuring the consistency that is critical for successful drug development. By following a robust experimental protocol, carefully interpreting the spectral data, and implementing a self-validating system, researchers can confidently assess the quality of their materials and mitigate the risks associated with batch-to-batch variability. This proactive approach to quality control ultimately contributes to the development of safer and more effective medicines.

References

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Biotech Spain. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. [Link]

  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry. [Link]

  • HunterLab. (2026, January 27). Safety in Numbers: Using Color Consistency to Verify Batch Concentrations in Pharmaceuticals. [Link]

  • Shimadzu. Powder Samples. [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. [Link]

  • Technology Networks. (2026, March 21). FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. [Link]

  • Gammadata. ATR Accessories and Modules - Tips for ATR Sampling. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

  • ECA Academy. (2025, January 15). New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Tianming Pharmaceuticals. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]

  • secrets of science. From powder to pill – quality control of pharmaceutical goods. [Link]

  • ResearchGate. FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. [Link]

  • SlidePlayer. The features of IR spectrum. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

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Safety & Regulatory Compliance

Safety

1,3-Dioxan-5-amine Hydrochloride: Comprehensive Operational and Disposal Plan

In the fast-paced environment of drug development and chemical synthesis, 1,3-dioxan-5-amine hydrochloride serves as a highly valuable cyclic ether building block. However, its chemical nature as an amine hydrochloride s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug development and chemical synthesis, 1,3-dioxan-5-amine hydrochloride serves as a highly valuable cyclic ether building block. However, its chemical nature as an amine hydrochloride salt demands rigorous safety and logistical oversight.

As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive guide to provide you with step-by-step, self-validating protocols. This operational plan ensures your laboratory maintains strict compliance with EPA/RCRA regulations while protecting your most valuable asset: your research personnel.

Chemical Profile & Hazard Assessment

Understanding the intrinsic properties of a chemical is the first step in mitigating risk. 1,3-dioxan-5-amine hydrochloride is a hygroscopic solid that requires careful handling to prevent degradation and exposure[1].

Table 1: Quantitative Chemical & Hazard Profile
PropertySpecification
Chemical Name 1,3-dioxan-5-amine hydrochloride
CAS Number 2059954-94-6[1]
Molecular Weight 139.58 g/mol [1]
Physical State Solid (Crystalline powder)
Primary GHS Hazards H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Tract Irritation)[2]

Mechanistic Causality of Hazards: As an amine hydrochloride, this compound readily dissociates in aqueous environments, potentially altering local pH[3]. The primary acute risks are dermal and ocular irritation, alongside respiratory tract irritation caused by the inhalation of fine crystalline dust[2]. Furthermore, because the salt is hygroscopic, exposure to ambient moisture can cause clumping, making accurate weighing difficult and increasing the risk of accidental spills during forceful manipulation.

Operational Safety & Handling Protocol

To prevent exposure and maintain the integrity of the reagent, all handling must follow strict engineering controls and self-validating safety checks.

Table 2: Required Personal Protective Equipment (PPE)
Control TypeSpecificationRationale
Ventilation Chemical Fume HoodPrevents inhalation of irritating dust/vapors (H335)[2].
Eye Protection Tight-fitting safety gogglesProtects against severe ocular irritation (H319)[2].
Hand Protection Nitrile or Neoprene glovesPrevents dermal contact and subsequent skin irritation (H315)[2].
Step-by-Step Handling Methodology
  • Preparation: Verify that the chemical fume hood has a face velocity of at least 80-100 fpm. Gather all necessary spatulas, weighing boats, and sealed transport vials before opening the primary container.

  • Environmental Control: Because the salt is hygroscopic, minimize exposure to ambient humidity. If highly precise analytical weighing is required, perform the transfer inside a glove box purged with inert gas (nitrogen or argon).

  • Transfer: Use non-sparking, anti-static spatulas to transfer the solid. Avoid rapid movements that generate airborne dust.

  • Self-Validating Decontamination: Immediately wipe down the balance and surrounding hood surfaces with a damp paper towel (using water or ethanol) to capture any trace dust. Dispose of this paper towel directly into the solid hazardous waste container.

Waste Segregation & Disposal Plan

Drain disposal of amine hydrochlorides is strictly prohibited[4]. These compounds can disrupt the microbial balance in municipal wastewater treatment facilities and may violate local environmental discharge limits[3]. All waste must be managed from the moment of generation until off-site treatment.

Step-by-Step Disposal Protocol

A. Solid Waste (Unused product, contaminated PPE, and spill cleanup materials)

  • Collection: Place all solid waste into a chemically resistant, leak-proof container (e.g., high-density polyethylene, HDPE) with a secure screw-on cap[4].

  • Labeling: Attach a "Hazardous Waste" tag immediately. The label must explicitly state "1,3-dioxan-5-amine hydrochloride," the CAS number (2059954-94-6), and the physical state (Solid)[4].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents.

B. Liquid Waste (Reaction filtrates and solutions)

  • Segregation: Determine the solvent matrix used in your workflow.

    • Aqueous Solutions: Collect in an aqueous waste carboy. Self-Validation Step: Before sealing the container, use a pH test strip to verify the solution's pH. If the pH is ≤ 2.0 or ≥ 12.5, the waste exhibits the RCRA Corrosivity characteristic (D002) and must be tagged accordingly[3].

    • Organic Solutions: Segregate into "Halogenated" or "Non-Halogenated" waste based on the solvent used (e.g., if dissolved in dichloromethane, it is halogenated; if in methanol, non-halogenated).

  • Labeling: List all components and their estimated percentages on the waste tag[4].

C. Empty Container Decontamination

  • Triple Rinse: Empty containers must be properly decontaminated to remove residual chemical dust. Rinse the container three times with a compatible solvent (e.g., ethanol or water). Causality: Triple rinsing statistically reduces the residual chemical to below RCRA-regulated trace levels, rendering the container non-hazardous[4].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the appropriate liquid hazardous waste container. Never pour rinsate down the sink[4].

  • Defacing: Once the container is completely dry, completely deface or remove the original chemical label. The container can then be discarded in the regular laboratory trash or glass recycling, depending on institutional policy[4].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical, decision-based workflow for segregating and disposing of 1,3-dioxan-5-amine hydrochloride waste.

G Start 1,3-Dioxan-5-amine HCl Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Powder/Crystals IsSolid->SolidWaste LiquidWaste Liquid Solution IsSolid->LiquidWaste EmptyCont Empty Container IsSolid->EmptyCont SolidDisp Collect in chemically resistant, sealed container. Label: Hazardous Solid Waste SolidWaste->SolidDisp SolventCheck Aqueous or Organic? LiquidWaste->SolventCheck Rinse Triple Rinse with Compatible Solvent EmptyCont->Rinse AqWaste Aqueous Waste (Check pH for Corrosivity) SolventCheck->AqWaste OrgWaste Organic Waste (Segregate Halogenated vs Non) SolventCheck->OrgWaste Rinse->LiquidWaste Rinsate Deface Deface Label & Discard as Regular Trash Rinse->Deface

Decision-making workflow for the segregation and disposal of 1,3-dioxan-5-amine hydrochloride waste.

Emergency Spill Response

In the event of a localized spill inside the laboratory, execute the following self-validating recovery protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Protect: Don fresh PPE, including a particulate respirator (N95 or P100) if the spill occurred outside a ventilated enclosure[2].

  • Contain: Gently cover the spilled solid with damp absorbent paper to suppress dust generation. Do not dry sweep , as this will aerosolize the irritant[2].

  • Collect: Use a plastic, non-sparking scoop to transfer the dampened material into a hazardous waste container.

  • Clean & Validate: Wash the spill area thoroughly with soap and water, collecting the wash water as hazardous aqueous waste. Validate the area is clean by performing a final wipe-down with a clean, damp towel.

References

  • NextSDS. "3,5,5-trimethylhexan-1-amine hydrochloride — Chemical Substance Information".[Link]

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". [Link]

Sources

Handling

Personal protective equipment for handling 1,3-dioxan-5-amine hydrochloride

Title: Advanced Safety and Operational Protocol for Handling 1,3-Dioxan-5-amine Hydrochloride As a Senior Application Scientist in drug development and chemical synthesis, I frequently oversee the integration of novel bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Safety and Operational Protocol for Handling 1,3-Dioxan-5-amine Hydrochloride

As a Senior Application Scientist in drug development and chemical synthesis, I frequently oversee the integration of novel building blocks into laboratory workflows. 1,3-Dioxan-5-amine hydrochloride (CAS: 2059954-94-6) is an increasingly valuable cyclic ether amine salt used in pharmaceutical research[1]. However, handling amine hydrochlorides requires a rigorous, mechanistic understanding of their physicochemical behavior to ensure laboratory safety and experimental integrity.

This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1,3-dioxan-5-amine hydrochloride.

Chemical Profiling & Hazard Causality

To select the correct PPE, we must first understand the causality behind the chemical's hazards. Amine hydrochlorides are inherently hygroscopic. When exposed to ambient humidity or the moisture on human skin (sweat) and mucous membranes, they can dissociate, creating localized micro-environments of high acidity (releasing HCl)[2]. Furthermore, the 1,3-dioxane ring structure can act as a mild defatting agent upon prolonged dermal contact.

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecificationOperational Implication
Chemical Name 1,3-Dioxan-5-amine hydrochlorideHandle as a reactive amine salt[1].
CAS Number 2059954-94-6Verify batch identity before use[1].
Molecular Weight 139.58 g/mol Fine powder; high risk of aerosolization[1].
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict dermal and respiratory barriers[2].
Primary Risk Dermal absorption, respiratory irritationAvoid all dust formation; use static-free tools[3].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling concentrated amine salts. Every piece of PPE must act as a validated barrier against both the acidic nature of the hydrochloride salt and the organic permeation potential of the dioxane moiety[2].

  • Ocular Protection: Wear tightly fitting, splash-proof chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. Standard safety glasses with side shields are inadequate because they do not protect against fine airborne dust settling into the eyes[4].

  • Dermal/Hand Protection: Utilize chemical-resistant gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard[2]. Nitrile (minimum 0.11 mm thickness) is the preferred material, as it offers superior resistance to cyclic ethers compared to latex. Crucial Step: Gloves must be visually inspected for micro-tears prior to handling, as sweat inside a compromised glove will rapidly dissolve the salt, trapping acid against the skin.

  • Body Protection: A fire/flame-resistant, impervious laboratory coat with fitted cuffs must be worn[4]. Ensure no skin is exposed at the wrists.

  • Respiratory Protection: If handling large quantities (>50g) outside of a closed system, or if the occupational exposure limits are exceeded, a full-face respirator equipped with a P100 (US) or P3 (EU) particulate filter is mandatory to prevent inhalation of highly irritating dust[3].

Operational Workflow & Handling Protocol

The following methodology ensures a self-validating system where each step inherently minimizes the risk of the next.

Step-by-Step Handling Methodology:

  • Environmental Validation: Before opening the reagent, verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Static Mitigation: 1,3-Dioxan-5-amine hydrochloride is a dry powder prone to static cling. Wipe the exterior of the reagent bottle and your spatulas with an anti-static cloth. Use grounded, stainless-steel or conductive spatulas to prevent sudden aerosolization of the powder.

  • Weighing & Transfer: Weigh the compound directly into a pre-tared, sealable vial inside the fume hood. Do not transport open weigh boats across the laboratory[3].

  • Dissolution: When adding the salt to a solvent, add the solid slowly to the liquid with continuous stirring. This prevents clumping and mitigates any minor exothermic reactions from solvation.

Workflow A 1. Environmental Control Verify Fume Hood (80-120 fpm) B 2. PPE Donning Inspect EN 374 Gloves & EN 166 Goggles A->B C 3. Material Handling Use Anti-Static Tools to Prevent Aerosols B->C D 4. Transfer & Dissolution Controlled Addition to Solvent C->D E 5. Decontamination Clean Workspace & Dispose Waste D->E

Fig 1. Standard operational workflow for handling 1,3-dioxan-5-amine hydrochloride.

Emergency Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent respiratory damage to laboratory personnel.

Spill Containment Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity[4]. Do not attempt to clean a large spill without a respirator.

  • Suppression: Do not use water to wash away dry spills, as this will dissolve the salt and spread the acidic hazard. Instead, cover the spilled powder with an inert, dry absorbent material (e.g., dry sand or a commercial silica-based spill kit)[3].

  • Collection: Use non-sparking, anti-static tools to sweep up the absorbent-chemical mixture[3]. Place the material into a highly durable, sealable hazardous waste container.

  • Decontamination: Once the bulk powder is removed, wash the contaminated surface with copious amounts of soap and water, or a dilute sodium bicarbonate solution to neutralize residual acidity, followed by a pure water rinse[4].

Disposal Operations: Do not discharge this chemical into laboratory drains or the general environment[4]. Adhered or collected material must be routed to an approved Environmental Health and Safety (EHS) facility. The product should be disposed of via a licensed chemical incinerator equipped with an afterburner and scrubber to safely neutralize nitrogen oxides (NOx) and hydrogen chloride (HCl) gases produced during combustion[4].

Spill S1 Spill Detected S2 Assess Volume & Toxicity S1->S2 S3 Evacuate Area (High Risk / Aerosolized) S2->S3 > 50g or Airborne S4 Containment Cover with Inert Absorbent S2->S4 Localized Bench Spill S3->S4 After EHS Clearance S5 Collection Sweep & Seal in HazMat Container S4->S5 S6 Disposal Route to EHS Facility S5->S6

Fig 2. Decision tree and response pathway for 1,3-dioxan-5-amine hydrochloride spills.

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS AMITRIPTYLINE HYDROCHLORIDE." Cleanchem Lab Safety Repository. Available at: [Link]

Sources

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